molecular formula C9H8Cl2N2O B109775 DCEBIO CAS No. 60563-36-2

DCEBIO

Numéro de catalogue: B109775
Numéro CAS: 60563-36-2
Poids moléculaire: 231.08 g/mol
Clé InChI: LKHRMULASXZCLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DCEBIO is a dichlorobenzene.
stimulates Cl- secretion in the mouse jejunum

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6-dichloro-3-ethyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHRMULASXZCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349653
Record name 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60563-36-2
Record name 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60563-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCEBIO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DCEBIO: Mechanism of Action and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a potent small molecule activator of the intermediate-conductance calcium-activated potassium channels (IKCa or KCa3.1). This guide provides a comprehensive overview of this compound's mechanism of action, detailing its role in cellular hyperpolarization and subsequent downstream signaling pathways. We present key quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its molecular pathways and experimental workflows. This document is intended to serve as a technical resource for researchers investigating ion channel modulation and its therapeutic applications.

Introduction

This compound is a benzimidazolone derivative that has emerged as a valuable pharmacological tool for studying the physiological roles of KCa3.1 channels. These channels are integral to regulating membrane potential in various cell types, and their modulation has therapeutic implications in a range of conditions. This guide will delve into the technical specifics of this compound's function, focusing on two primary areas of its action: the promotion of myogenic differentiation and the stimulation of epithelial chloride secretion.

Mechanism of Action

This compound's primary mechanism of action is the positive modulation of KCa3.1 channels. By increasing the channel's sensitivity to intracellular calcium, this compound facilitates potassium ion (K+) efflux, leading to membrane hyperpolarization. This change in membrane potential is a critical initiating event for several downstream cellular processes.

Promotion of Myogenic Differentiation and Hypertrophy

In skeletal myoblasts, this compound-induced hyperpolarization is a key trigger for myogenic differentiation and hypertrophy.[1] The activation of KCa3.1 channels initiates a signaling cascade involving mitochondrial reactive oxygen species (mitoROS), which in turn activates the Akt/mTOR pathway.[2] This pathway is a central regulator of protein synthesis and cell growth, leading to increased myotube formation and diameter.[2][3] The specificity of this compound for KCa3.1 in this process is demonstrated by the inhibition of its effects by the KCa3.1-specific blocker TRAM-34, but not by the SKCa channel blocker apamin.[1]

Stimulation of Chloride Secretion

In epithelial tissues, this compound stimulates chloride (Cl-) secretion through a dual mechanism.[4] Firstly, it activates basolateral KCa3.1 channels, leading to K+ efflux and membrane hyperpolarization. This hyperpolarization increases the electrical driving force for apical Cl- exit. Secondly, this compound's action involves the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel, with evidence suggesting a cAMP/PKA-dependent component to this stimulation.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity from published studies.

ParameterValueCell/Tissue TypeExperimental ConditionReference
EC50 for KCa3.1 Activation ~1 µMNot SpecifiedNot SpecifiedNot Specified
EC50 for Cl- Secretion 41 ± 1 µMMouse JejunumUssing Chamber[4][5]
EC50 for Cl- Secretion (with Forskolin) 53 ± 5 µMMouse JejunumUssing Chamber with 0.25 µM Forskolin (B1673556)[4][5]
ParameterValueCell TypeExperimental ConditionReference
Myotube Diameter Increase 10.4 µm (at 10 µM this compound)C2C12 Myoblasts6 days of differentiation[3]
Membrane Hyperpolarization From -15.1 ± 4.7 mV to -28.3 ± 8.7 mV (at 10 µM this compound)C2C12 MyoblastsNot Specified[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

DCEBIO_Myogenesis_Pathway This compound This compound IKCa IKCa (KCa3.1) Channel This compound->IKCa Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization mitoROS Mitochondrial ROS (mitoROS) Hyperpolarization->mitoROS Akt Akt Activation (Phosphorylation) mitoROS->Akt mTOR mTOR Activation Akt->mTOR Myogenesis Myotube Hypertrophy & Differentiation mTOR->Myogenesis

Caption: this compound-induced signaling pathway in myogenic differentiation.

DCEBIO_Chloride_Secretion_Pathway This compound This compound Basolateral_IKCa Basolateral IKCa (KCa3.1) Channel This compound->Basolateral_IKCa cAMP_PKA cAMP/PKA Pathway This compound->cAMP_PKA K_efflux K+ Efflux Basolateral_IKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cl_Secretion Cl- Secretion Hyperpolarization->Cl_Secretion Increases Driving Force Apical_CFTR Apical CFTR Channel Apical_CFTR->Cl_Secretion cAMP_PKA->Apical_CFTR

Caption: this compound's mechanism for stimulating epithelial chloride secretion.

Experimental Workflows

C2C12_Differentiation_Workflow Start Seed C2C12 Myoblasts Grow Grow to Confluence in Growth Medium Start->Grow Induce Switch to Differentiation Medium + this compound (1-10 µM) or Vehicle Grow->Induce Culture Culture for 4-6 Days (Change medium daily) Induce->Culture Endpoint Endpoint Analysis Culture->Endpoint Analysis1 Myotube Diameter Measurement (Microscopy) Endpoint->Analysis1 Analysis2 Western Blot for p-Akt, p-mTOR, Myogenin Endpoint->Analysis2

Caption: Experimental workflow for C2C12 myoblast differentiation with this compound.

Ussing_Chamber_Workflow Start Isolate & Mount Mouse Jejunum in Ussing Chamber Equilibrate Equilibrate in Ringer's Solution (37°C, 100% O2) Start->Equilibrate Baseline Record Baseline Short-Circuit Current (Isc) Equilibrate->Baseline Add_this compound Add this compound (Concentration-response) to Serosal Side Baseline->Add_this compound Record_Isc Record Change in Isc Add_this compound->Record_Isc Inhibitors Optional: Pre-incubate with Inhibitors (e.g., TRAM-34, Glibenclamide) Inhibitors->Baseline

Caption: Workflow for assessing this compound's effect on intestinal chloride secretion.

Detailed Experimental Protocols

C2C12 Myoblast Differentiation and Hypertrophy Assay
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Induction of Differentiation: Once cells reach confluence, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

  • This compound Treatment: Add this compound to the differentiation medium at final concentrations ranging from 1 to 10 µM. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Culture the cells for 4 to 6 days, replacing the differentiation medium with fresh medium containing this compound or vehicle daily.

  • Analysis of Myotube Formation: After the incubation period, fix the cells and stain with May-Grünwald Giemsa. Capture images using a microscope and measure the diameter of the myotubes using image analysis software.

  • Western Blot Analysis:

    • Lyse the cells in RIPA buffer and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), phosphorylated mTOR, myogenin, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Ussing Chamber Electrophysiology for Chloride Secretion
  • Tissue Preparation: Isolate a segment of mouse jejunum and mount it in a modified Ussing chamber with an exposed surface area of 0.7 cm².

  • Solutions: Bathe both the mucosal and serosal sides of the tissue with 10 ml of NaCl Ringer solution, maintained at 37°C and aerated with 100% O2.

  • Electrophysiological Recordings: Measure the short-circuit current (Isc) using an automated voltage-clamp device.

  • Experimental Procedure:

    • Allow the tissue to equilibrate and establish a stable baseline Isc.

    • For concentration-response curves, add increasing concentrations of this compound to the serosal side of the chamber.

    • To investigate the involvement of specific channels, pre-incubate the tissue with inhibitors such as glibenclamide (100 µM, mucosal) or clotrimazole (B1669251) prior to the addition of this compound.[5]

    • To assess the role of the cAMP/PKA pathway, tissues can be pre-treated with forskolin or the PKA inhibitor H89.[5]

  • Data Analysis: Record the change in Isc from baseline after the addition of this compound and any other compounds. Calculate the EC50 from the concentration-response data.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Plate C2C12 myoblasts on glass coverslips suitable for patch-clamp recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Recording:

    • Perform whole-cell voltage-clamp recordings at room temperature.

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage steps or ramps to elicit currents.

  • This compound Application: Perfuse the cells with the external solution containing this compound at the desired concentration (e.g., 10 µM) to record its effect on K+ currents.

  • Data Analysis: Analyze the changes in current amplitude and membrane potential before and after the application of this compound.

Conclusion

This compound is a powerful and specific activator of KCa3.1 channels, making it an invaluable tool for studying the physiological consequences of K+ channel modulation. Its well-defined mechanisms of action in promoting myogenesis and stimulating chloride secretion provide a solid foundation for its use in both basic research and preclinical drug development. The experimental protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this compound in their investigations.

References

An In-depth Technical Guide to DCEBIO: A Small Molecule SK/IK Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a small molecule opener of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels. This document details this compound's mechanism of action, pharmacological properties, and its application in various research contexts. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to support researchers in its effective utilization.

Introduction

Calcium-activated potassium (KCa) channels are crucial regulators of cellular excitability and signaling, coupling intracellular calcium levels to the cell's membrane potential.[1][2] Among these, the small-conductance (SK; KCa2.x) and intermediate-conductance (IK; KCa3.1) channels are voltage-independent and are gated solely by intracellular calcium.[2][3][4] These channels are involved in a myriad of physiological processes, including neuronal firing, smooth muscle relaxation, and immune cell activation.[1]

This compound is a potent derivative of 1-ethyl-2-benzimidazolinone (1-EBIO) that acts as a positive allosteric modulator of SK and IK channels.[5][6] By increasing the apparent calcium sensitivity of these channels, this compound promotes potassium efflux, leading to membrane hyperpolarization. This activity makes it a valuable tool for investigating the physiological roles of SK/IK channels and a potential starting point for the development of therapeutics targeting these channels.

Chemical and Physical Properties

This compound is a benzimidazolone derivative with the following properties:

PropertyValue
Chemical Name 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Synonyms This compound
Molecular Formula C₉H₈Cl₂N₂O
Molecular Weight 231.08 g/mol
CAS Number 60563-36-2
Appearance Solid
Solubility DMSO, Ethanol

Mechanism of Action

This compound enhances the activity of SK and IK channels by binding to a pocket at the interface between the channel protein and the associated calmodulin (CaM), the calcium-sensing subunit.[7] This interaction stabilizes the open conformation of the channel, thereby increasing its apparent sensitivity to intracellular calcium.[7] This leads to an increased potassium efflux and hyperpolarization of the cell membrane.

Quantitative Data: Potency and Selectivity

This compound exhibits activity on both SK and IK channel subtypes. The half-maximal effective concentrations (EC₅₀) vary depending on the channel subtype and the experimental system.

Channel SubtypeGeneEC₅₀ (µM)Cell Type / SystemReference(s)
IK (KCa3.1) KCNN41Cloned KCa3.1 channels[1]
SK2 (KCa2.2) KCNN221.5 ± 2.7HEK293 cells expressing human SK2[7]
SK3 (KCa2.3) KCNN316*hSK3 channels[8]
Functional Assay (Cl⁻ Secretion) -41 ± 1Mouse jejunum[9]

Signaling Pathways

Upstream Activation of SK/IK Channels

The activation of SK/IK channels is fundamentally dependent on an increase in intracellular calcium concentration. This can be triggered by various upstream signaling events:

G cluster_stimuli Stimuli cluster_ca_source Intracellular Ca²⁺ Increase cluster_channel Channel Activation GPCR GPCR Agonist IP3R IP₃R (ER/SR) GPCR->IP3R PLC -> IP₃ VGCC_depol Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channels VGCC_depol->VGCC CaM Calmodulin (CaM) IP3R->CaM Ca²⁺ Release RyR RyR (ER/SR) RyR->CaM Ca²⁺ Release VGCC->CaM SK_IK SK/IK Channel CaM->SK_IK Binds to CaMBD K⁺ Efflux K⁺ Efflux SK_IK->K⁺ Efflux This compound This compound This compound->SK_IK Positive Allosteric Modulation

Upstream activation of SK/IK channels by intracellular calcium.

An increase in intracellular Ca²⁺ can originate from the influx of extracellular calcium through channels like voltage-gated calcium channels (VGCCs) or from the release of calcium from internal stores such as the endoplasmic/sarcoplasmic reticulum via inositol (B14025) trisphosphate receptors (IP₃Rs) or ryanodine (B192298) receptors (RyRs).[10][11] This rise in Ca²⁺ leads to its binding with calmodulin (CaM), which is constitutively associated with the C-terminus of the SK/IK channel, triggering a conformational change that opens the channel pore.[3]

Downstream Signaling in Myogenesis

This compound has been shown to promote myogenic differentiation and hypertrophy. This is mediated by the activation of IK channels, which leads to a signaling cascade involving the Akt/mTOR pathway.[11][12]

G This compound This compound IK_channel IK Channel Activation This compound->IK_channel Hyperpolarization Membrane Hyperpolarization IK_channel->Hyperpolarization mitoROS Mitochondrial ROS Production IK_channel->mitoROS Akt Akt Phosphorylation mitoROS->Akt mTOR mTOR Activation Akt->mTOR Protein_synthesis Increased Protein Synthesis mTOR->Protein_synthesis Myotube_hypertrophy Myotube Hypertrophy Protein_synthesis->Myotube_hypertrophy

Downstream signaling of this compound in myogenesis.

The activation of IK channels by this compound leads to an increase in mitochondrial reactive oxygen species (mitoROS), which in turn activates the Akt/mTOR signaling pathway, a key regulator of muscle growth.[2][7][10][[“]] This ultimately results in increased protein synthesis and myotube hypertrophy.[11]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording SK/IK channel currents in cultured cells.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 K-Gluconate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 300-700 nM). Adjust pH to 7.2 with KOH.

Procedure:

  • Prepare cells on glass coverslips suitable for patch-clamp recording.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit currents.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing this compound at the desired concentration.

  • Record currents in the presence of this compound.

  • To confirm the involvement of SK/IK channels, co-apply specific blockers such as apamin (B550111) for SK channels or TRAM-34 for IK channels.[8][14]

Data Analysis:

  • Subtract the baseline current from the current recorded in the presence of this compound to isolate the this compound-activated current.

  • Plot the current-voltage (I-V) relationship.

  • To determine the EC₅₀, apply a range of this compound concentrations and plot the normalized current as a function of concentration, then fit with the Hill equation.

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium in response to stimuli in the presence of this compound.

Reagents:

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • HEPES-buffered Saline (HBS): Composition as the external solution for patch-clamp.

  • This compound Stock Solution: Dissolved in DMSO.

Procedure:

  • Plate cells on glass-bottom dishes or 96-well plates.

  • Load cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Acquire baseline fluorescence images using a fluorescence microscope equipped with the appropriate filters. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

  • Apply this compound at the desired concentration and record any changes in baseline calcium.

  • Apply a stimulus known to increase intracellular calcium (e.g., a GPCR agonist or a depolarizing agent).

  • Record the fluorescence changes over time.

Data Analysis:

  • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

  • For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

  • Compare the amplitude and kinetics of the calcium transient in the presence and absence of this compound.

Experimental Workflow

The characterization of a small molecule SK/IK channel opener like this compound typically follows a structured workflow.

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action cluster_2 Functional Assays a Primary Screen (e.g., High-Throughput Fluorescence Assay) b Electrophysiology (Whole-Cell Patch Clamp) a->b c Determine EC₅₀ and Selectivity b->c d Calcium Imaging (Assess Ca²⁺ Sensitivity) c->d f Cell-Based Assays (e.g., Proliferation, Migration) c->f e Site-Directed Mutagenesis (Identify Binding Site) d->e g Tissue/Organ Bath (e.g., Muscle Contraction) f->g h In Vivo Models g->h

Experimental workflow for characterizing this compound.

This workflow progresses from initial identification and basic characterization to a detailed investigation of its mechanism and its effects in more complex biological systems.

Conclusion

This compound is a valuable pharmacological tool for the study of SK and IK channels. Its ability to potentiate channel activity provides a means to investigate the diverse physiological roles of these channels. This guide has provided a comprehensive overview of this compound, including its properties, mechanism of action, quantitative data, and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows are intended to aid researchers in designing and interpreting experiments using this potent small molecule channel opener. Further research is warranted to fully elucidate its subtype selectivity and to explore its therapeutic potential in conditions where modulation of SK/IK channel activity may be beneficial.

References

The Pharmacological Profile of DCEBIO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a potent small molecule activator of small and intermediate conductance calcium-activated potassium channels (SKCa and IKCa, respectively). It belongs to the benzimidazolone class of compounds and serves as a valuable pharmacological tool for investigating the physiological roles of these channels. This compound exhibits greater potency than its analog, 1-ethyl-2-benzimidazolinone (1-EBIO)[1][2]. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and its effects on various signaling pathways.

Core Mechanism of Action

This compound primarily functions as a positive allosteric modulator of IKCa (KCa3.1) and SKCa (KCa2.x) channels.[3] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺). By binding to the channel or a closely associated protein, this compound increases the apparent affinity of the channel for Ca²⁺, leading to channel opening at lower intracellular Ca²⁺ concentrations. This activation of KCa channels results in the efflux of potassium ions (K⁺) from the cell, causing membrane hyperpolarization. This change in membrane potential is a key event that triggers a cascade of downstream cellular responses. Notably, in C2C12 myoblasts, the hyperpolarization induced by this compound is primarily mediated by the activation of IKCa channels, as this effect is sensitive to the IKCa channel blocker TRAM-34 but not the SKCa channel blocker apamin.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the potency of this compound across different targets and experimental systems.

Target ChannelCell Type / SystemParameterValueReference
IKCa (KCa3.1)Not specifiedEC₅₀~30 µM[3]
IKCa (KCa3.1)Mouse Jejunum (Cl⁻ Secretion)EC₅₀41 ± 1 µM[2]
SKCa/IKCa ChannelsNot specifiedPotency vs. 1-EBIO~20-fold higher[5]
SKCa ChannelsIL pyramidal neuronsConcentration for IAHP enhancement30 µM[6]

Key Signaling Pathways Modulated by this compound

This compound's activation of KCa channels initiates several important signaling cascades.

Myogenic Differentiation via Akt/mTOR Pathway

In skeletal muscle myoblasts, this compound-induced activation of IKCa channels and subsequent membrane hyperpolarization promotes myogenic differentiation. This process involves the upregulation of key myogenic regulatory factors such as myogenin and an increase in the formation of myotubes.[4] Mechanistic studies have revealed that this effect is mediated through the activation of the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7]

This compound This compound IKCa IKCa Channel (KCa3.1) This compound->IKCa activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization induces Akt Akt Hyperpolarization->Akt leads to mTOR mTOR Akt->mTOR activates Myogenesis Myogenic Differentiation mTOR->Myogenesis promotes

This compound-induced myogenic differentiation pathway.
Stimulation of Chloride Secretion via CFTR

This compound has been shown to stimulate chloride (Cl⁻) secretion in epithelial tissues, such as the mouse jejunum.[1][2] This effect is mediated by the activation of basolateral IKCa channels, which increases the driving force for Cl⁻ exit across the apical membrane through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Evidence suggests that this process is dependent on the cAMP/PKA pathway.[2]

This compound This compound IKCa Basolateral IKCa Channel This compound->IKCa activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization increases K+ efflux, leading to CFTR Apical CFTR Channel Hyperpolarization->CFTR increases driving force for Cl_Secretion Chloride Secretion CFTR->Cl_Secretion mediates

This compound's role in stimulating chloride secretion.
Inhibition of Maxi-K Channels

An interesting and important aspect of this compound's pharmacology is the functional interaction between IKCa (IK1) and large-conductance Ca²⁺-activated K⁺ (Maxi-K, BK, or KCa1.1) channels. Activation of IK1 channels by this compound leads to a membrane-delimited inhibition of Maxi-K channel activity.[3][5] This interaction does not require diffusible cytoplasmic messengers and is thought to occur through a direct protein-protein interaction or via a very closely associated intermediary. A proposed model suggests that each Maxi-K channel is surrounded by four IK1 channels, and the activation of any one of these IK1 channels is sufficient to inhibit the Maxi-K channel.[5]

cluster_0 Membrane-Delimited Interaction MaxiK Maxi-K (BK) IK1_1 IK1 IK1_1->MaxiK inhibits IK1_2 IK1 IK1_2->MaxiK inhibits IK1_3 IK1 IK1_3->MaxiK inhibits IK1_4 IK1 IK1_4->MaxiK inhibits This compound This compound This compound->IK1_1 activates This compound->IK1_2 activates This compound->IK1_3 activates This compound->IK1_4 activates

Model of IK1-mediated inhibition of Maxi-K channels.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for KCa Channel Activation

This protocol is designed to measure the activation of KCa channels by this compound in whole-cell or inside-out patch-clamp configurations.

1. Cell Preparation:

  • Culture cells expressing the KCa channel of interest (e.g., HEK293 cells transfected with KCa3.1 or KCa2.x) on glass coverslips.

  • Use cells at 70-80% confluency for experiments.

2. Solution Preparation:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 100-300 nM). Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO.

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a gigaohm seal (>1 GΩ).

  • For whole-cell recording, apply a brief suction to rupture the membrane patch.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit channel currents.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record the changes in current amplitude.

4. Data Analysis:

  • Measure the peak or steady-state current amplitude before and after this compound application.

  • Construct concentration-response curves and calculate the EC₅₀ value for this compound.

A Cell Culture B Prepare Solutions (External, Internal, this compound) A->B C Pull Pipettes B->C D Form Gigaohm Seal C->D E Establish Whole-Cell Configuration D->E F Record Baseline Currents E->F G Apply this compound F->G H Record this compound-Activated Currents G->H I Data Analysis (EC50 determination) H->I

Workflow for patch-clamp electrophysiology.
Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in response to various stimuli, which can be modulated by this compound.

1. Cell Preparation:

  • Plate cells on glass-bottom dishes or coverslips suitable for imaging.

2. Dye Loading:

  • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Incubate cells in the loading buffer for 30-45 minutes at 37°C in the dark.

  • Wash the cells three times with the imaging buffer (e.g., HBSS) to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

3. Imaging:

  • Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Record a stable baseline fluorescence ratio (F340/F380).

  • Apply a stimulus known to increase intracellular Ca²⁺ (e.g., a GPCR agonist).

  • To investigate the effect of this compound, pre-incubate the cells with this compound for a few minutes before applying the stimulus.

4. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

  • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

  • Compare the Ca²⁺ response in the presence and absence of this compound.

Western Blotting for Akt/mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of Akt and mTOR, key components of the signaling pathway activated by this compound in the context of myogenesis.

1. Cell Treatment and Lysis:

  • Treat cultured myoblasts with this compound at the desired concentration and for the appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-Akt (e.g., at Ser473), total Akt, phospho-mTOR, and total mTOR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a powerful pharmacological tool for the study of IKCa and SKCa channels. Its ability to potentiate channel activity at low intracellular calcium concentrations provides a means to investigate the diverse physiological processes regulated by these channels, from muscle differentiation and epithelial transport to the intricate modulation of neuronal excitability. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations and to further unravel the complexities of calcium-activated potassium channel function.

References

An In-depth Technical Guide on the Molecular Targets of DCEBIO in C2C12 Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of 5,6-dichloro-1-ethyl-2-benzimidazolinone (DCEBIO) in C2C12 myoblasts, a widely used cell line for studying muscle differentiation (myogenesis). This document outlines the primary molecular targets of this compound, detailing its effects on signaling pathways and presenting quantitative data from key experiments. Furthermore, it provides detailed experimental protocols for the cited studies to facilitate reproducibility and further investigation.

Core Molecular Target: Intermediate Conductance Ca2+-Activated K+ (IKCa) Channels

The principal molecular target of this compound in C2C12 myoblasts is the intermediate conductance Ca2+-activated potassium (IKCa) channel, also known as KCa3.1.[1][2][3] this compound acts as an opener for both small conductance (SKCa) and intermediate conductance (IKCa) Ca2+-activated K+ channels.[1][2] However, studies in C2C12 myoblasts indicate that the effects of this compound on myogenic differentiation are primarily mediated through the activation of IKCa channels.[1][2]

Activation of IKCa channels by this compound leads to an efflux of potassium ions, resulting in membrane hyperpolarization.[1] This hyperpolarization is a critical trigger for myogenic differentiation, the process by which myoblasts exit the cell cycle and fuse to form multinucleated myotubes, the precursors to muscle fibers.[1][2][4] The IKCa channel is abundantly expressed in undifferentiated C2C12 myoblasts and its expression is downregulated during myogenesis, suggesting its role as a marker for the undifferentiated state.[3]

Quantitative Effects of this compound on C2C12 Myoblasts

The following tables summarize the quantitative data on the effects of this compound on C2C12 myoblast differentiation and electrophysiology.

Table 1: Effect of this compound on Myogenic Differentiation Markers

ParameterTreatmentResultFold Change/PercentageReference
Myogenin mRNA expression10 µM this compound (2 days)Increased1.7-fold[1]
MyoD mRNA expression10 µM this compound (2 days)No significant change-[1]
Fusion Index10 µM this compound (4 days)IncreasedFrom ~10% (control) to ~35%[1]
Fusion Index with TRAM-34 (IKCa blocker)10 µM this compound + 1 µM TRAM-34ReducedFrom 35.3 ± 2.0% to 26.1 ± 2.4%[1]
Myosin Heavy Chain II protein expressionThis compoundSignificantly increased-[2][5]

Table 2: Electrophysiological Effects of this compound on C2C12 Myoblasts

ParameterTreatmentResultValueReference
Resting Membrane PotentialControl--15.1 ± 4.7 mV[1]
Membrane Potential10 µM this compoundHyperpolarization-28.3 ± 8.7 mV[1]
This compound-induced Hyperpolarization with TRAM-3410 µM this compound + 1 µM TRAM-34Reduced HyperpolarizationFrom -26.3 ± 9 mV to -8.5 ± 2.8 mV[1]
This compound-induced Hyperpolarization with Apamin (B550111) (SKCa blocker)10 µM this compound + 100 nM ApaminNo significant change-[1]

Signaling Pathways Modulated by this compound

This compound influences key signaling pathways that govern myogenesis and muscle growth.

1. Promotion of Myogenic Differentiation:

This compound-induced activation of IKCa channels and the subsequent membrane hyperpolarization are crucial early events that trigger the myogenic differentiation program. This leads to an upregulation of key myogenic regulatory factors such as myogenin, which is essential for terminal differentiation.

G This compound This compound IKCa IKCa Channel (KCa3.1) This compound->IKCa activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization induces Myogenin Myogenin Expression Hyperpolarization->Myogenin upregulates Differentiation Myogenic Differentiation Myogenin->Differentiation promotes

This compound-induced myogenic differentiation pathway.

2. Induction of Myotube Hypertrophy via Akt/mTOR Pathway:

In addition to promoting differentiation, this compound also contributes to an increase in myotube diameter, a process known as hypertrophy. This effect is mediated through the activation of IKCa channels located in the mitochondria. This leads to the production of mitochondrial reactive oxygen species (mitoROS), which in turn activates the Akt/mTOR signaling cascade, a well-established pathway for muscle growth.[6][7][8]

G This compound This compound mito_IKCa Mitochondrial IKCa Channel This compound->mito_IKCa activates mitoROS mitoROS Production mito_IKCa->mitoROS increases Akt Akt (Protein Kinase B) mitoROS->Akt activates mTOR mTOR (mammalian Target of Rapamycin) Akt->mTOR activates Hypertrophy Myotube Hypertrophy mTOR->Hypertrophy promotes

This compound-induced myotube hypertrophy pathway.

Experimental Protocols

Cell Culture and Differentiation:

  • Cell Line: C2C12 mouse skeletal myoblasts.[1]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.[1][9]

  • Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.[1][9]

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium when the cells reach approximately 80% confluency. The differentiation medium consists of DMEM supplemented with 2% heat-inactivated horse serum.[1][9]

Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction: Total RNA is isolated from C2C12 cells after 2 days of differentiation using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: qRT-PCR is performed using specific primers for myogenin and MyoD, with a housekeeping gene (e.g., GAPDH) as an internal control.

  • Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct method (2^-ΔΔCt).

Patch-Clamp Electrophysiology:

  • Configuration: The perforated patch-clamp technique in the current-clamp mode is used to record the membrane potential of C2C12 myoblasts.[1][9]

  • Solutions: The specific compositions of the bath and pipette solutions should be optimized for recording potassium currents.

  • Data Acquisition: Membrane potential is recorded before and after the application of this compound and specific channel blockers (TRAM-34 for IKCa, apamin for SKCa) using software such as pCLAMP8.[1][9]

  • Analysis: Changes in membrane potential are measured and statistically analyzed.

Myotube Formation Assay (Fusion Index):

  • Cell Staining: After 4 days of differentiation, C2C12 cells are fixed and stained with May-Grunwald Giemsa to visualize myotube formation.[1]

  • Imaging: Images of multiple random fields are captured using a microscope.

  • Calculation of Fusion Index: The fusion index is calculated as the ratio of the number of nuclei within myotubes (defined as cells with three or more nuclei) to the total number of nuclei, expressed as a percentage.[1]

G cluster_culture Cell Culture & Differentiation cluster_assays Experimental Assays C2C12 C2C12 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) C2C12->Differentiation qRT_PCR qRT-PCR (Myogenin, MyoD) Differentiation->qRT_PCR Patch_Clamp Patch-Clamp (Membrane Potential) Differentiation->Patch_Clamp Fusion_Assay Fusion Index Assay (May-Grunwald Giemsa) Differentiation->Fusion_Assay

Experimental workflow for studying this compound in C2C12 cells.

References

The Impact of DCEBIO on Myogenic Regulatory Factors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a small molecule opener of small/intermediate conductance Ca2+-activated K+ (SK/IK) channels, on the expression and function of key myogenic regulatory factors (MRFs). The information presented herein is compiled from peer-reviewed research and is intended to inform further investigation into the therapeutic potential of this compound for conditions associated with muscle wasting and atrophy.

Executive Summary

This compound has been demonstrated to promote myogenic differentiation and muscle hypertrophy.[1] Its primary mechanism of action in myogenesis involves the activation of intermediate conductance Ca2+-activated K+ (IKCa) channels, leading to membrane hyperpolarization, a critical step for myoblast fusion.[2][3] This event triggers a signaling cascade that modulates the expression of essential MRFs, particularly myogenin, thereby facilitating the formation of myotubes.[1][2] This guide summarizes the quantitative effects of this compound on MRF expression, details the experimental protocols for replication, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Myogenic Regulatory Factors

The following table summarizes the quantitative data on the impact of this compound on the mRNA expression levels of key myogenic regulatory factors in C2C12 myoblasts.

Myogenic Regulatory FactorTreatmentFold Change vs. ControlCell TypeDuration of TreatmentReference
Myogenin (mRNA) 10 µM this compound1.7-fold increase (p < 0.05)C2C12 myoblasts2 days in differentiation medium[2]
MyoD (mRNA) 10 µM this compoundNo significant changeC2C12 myoblasts2 days in differentiation medium[2]

Detailed Experimental Protocols

The following methodologies are based on the key experiments investigating the effects of this compound on myogenic regulatory factors.

Cell Culture and Induction of Myogenic Differentiation
  • Cell Line: C2C12 mouse skeletal myoblasts.[2]

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[2]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Induction of Differentiation: To induce myogenic differentiation, C2C12 myoblasts are grown to approximately 80% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% heat-inactivated horse serum.[2]

This compound Treatment
  • Compound: 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (this compound).

  • Concentration: A final concentration of 10 µM this compound is added to the differentiation medium.[2]

  • Control Group: An equivalent volume of the vehicle (e.g., DMSO) is added to the control plates.

  • Treatment Duration: Cells are incubated in the presence or absence of this compound for a specified period, such as 4 days for myotube formation analysis and 2 days for mRNA expression analysis.[2]

Quantitative Real-Time PCR (qRT-PCR) for Myogenic Regulatory Factor Expression
  • Sample Collection: After 2 days of differentiation, total RNA is extracted from the C2C12 cells.[2]

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated using a standard protocol (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Quantitative real-time PCR is performed using a suitable thermal cycler and SYBR Green-based detection. The relative mRNA expression levels of myogenin and MyoD are quantified.

  • Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH). The fold change in expression in the this compound-treated group is calculated relative to the control group. Statistical significance is determined using an appropriate test, such as a Student's t-test.[2]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.

Signaling Pathway of this compound in Myogenic Differentiation

DCEBIO_Myogenesis_Pathway This compound This compound IKCa IKCa Channel This compound->IKCa Activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization Induces MyoblastFusion Myoblast Fusion Hyperpolarization->MyoblastFusion Promotes Myogenin Myogenin Expression (mRNA) Hyperpolarization->Myogenin Upregulates MyotubeFormation Myotube Formation MyoblastFusion->MyotubeFormation Myogenin->MyotubeFormation Leads to

Caption: this compound-mediated activation of IKCa channels and its downstream effects.

Experimental Workflow for Investigating this compound's Effect on MRFs

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis (after 2 days) C2C12 C2C12 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) C2C12->Differentiation Control Control (Vehicle) DCEBIO_Treat This compound (10 µM) RNA_Extraction Total RNA Extraction Control->RNA_Extraction DCEBIO_Treat->RNA_Extraction qRT_PCR qRT-PCR for MyoD & Myogenin RNA_Extraction->qRT_PCR Data_Analysis Data Analysis qRT_PCR->Data_Analysis

Caption: Workflow for analyzing MRF expression after this compound treatment.

Conclusion

The available evidence strongly indicates that this compound promotes myogenic differentiation by selectively upregulating the expression of myogenin, a key transcription factor for terminal muscle differentiation.[2] This effect is mediated through the activation of IKCa channels and subsequent membrane hyperpolarization.[2][4] Notably, this compound does not appear to significantly alter the expression of MyoD, an earlier marker of myoblast commitment.[2] These findings position this compound as a valuable tool for studying the mechanisms of myogenesis and as a potential therapeutic agent for promoting muscle regeneration. Further research is warranted to elucidate the complete signaling network influenced by this compound and to evaluate its efficacy and safety in preclinical models of muscle disease.

References

Foundational Research on DCEBIO and Muscle Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dichloro-1-ethyl-2-benzimidazolinone (DCEBIO) has emerged as a significant small molecule in the study of myogenesis. Foundational research has established its role as a potent opener of small and intermediate-conductance Ca2+-activated K+ (SK/IK) channels. This activity is central to its capacity to promote myogenic differentiation and induce hypertrophy in skeletal muscle cells. This technical guide provides a comprehensive overview of the core research on this compound's effects on muscle development, detailing its mechanism of action, key experimental findings, and detailed protocols for replication and further investigation. The primary in vitro model for these studies has been the C2C12 mouse myoblast cell line.

Core Mechanism of Action

This compound's primary mechanism in promoting muscle development involves the activation of the intermediate-conductance Ca2+-activated K+ (IKCa) channels. This activation leads to membrane hyperpolarization, a critical prerequisite for myoblast fusion and differentiation.[1][2] A key aspect of this mechanism is the involvement of IKCa channels located on the inner mitochondrial membrane.[3][4][5]

Activation of these mitochondrial IKCa channels by this compound leads to a reduction in the mitochondrial membrane potential, which in turn increases the production of mitochondrial reactive oxygen species (mitoROS).[1][3] This moderate increase in mitoROS acts as a signaling molecule, activating the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. The Akt/mTOR signaling cascade is a well-established regulator of protein synthesis and cell growth, and its activation by the this compound-induced mitoROS is crucial for the observed hypertrophic effects on myotubes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound's effects on C2C12 myoblast differentiation and myotube hypertrophy.

Table 1: Effect of this compound on Myotube Formation and Membrane Potential in C2C12 Cells

ParameterControlThis compound (10 µM)Fold Change/DifferenceReference
Fusion Index (%)21.1 ± 1.934.3 ± 1.9~1.6-fold increase[4]
Membrane Potential (mV)-15.1 ± 4.7-28.3 ± 8.7Hyperpolarization of ~13.2 mV[4]
Myogenin mRNA Expression1.01.71.7-fold increase[4]
MyoD mRNA Expression1.01.0No significant change[4]

Table 2: Dose-Dependent Effect of this compound on C2C12 Myotube Diameter

This compound ConcentrationMyotube Diameter (µm)Increase in Diameter (µm)Reference
0 µM (Control)11.3 ± 5.8-[3]
1 µMNot specifiedNot specified[3]
3 µMNot specifiedNot specified[3]
10 µM21.7 ± 10.510.4[3]

Table 3: Effect of IKCa Channel Blocker (TRAM-34) on this compound-Induced Myogenesis

ParameterThis compound (10 µM)This compound (10 µM) + TRAM-34 (1 µM)% ReductionReference
Fusion Index (%)35.3 ± 2.026.1 ± 2.4~26%[4]
Membrane Potential Hyperpolarization (mV from resting)-11.2-8.5 (from -26.3 to -8.5)Significant reduction[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound in muscle cells and a typical experimental workflow for studying its effects.

DCEBIO_Signaling_Pathway This compound This compound IKCa_mito Mitochondrial IKCa Channel This compound->IKCa_mito IKCa_pm Plasma Membrane IKCa Channel This compound->IKCa_pm MMP Reduced Mitochondrial Membrane Potential IKCa_mito->MMP mitoROS Increased mitoROS MMP->mitoROS Akt Akt mitoROS->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Hypertrophy Myotube Hypertrophy Protein_Synthesis->Hypertrophy Hyperpolarization Membrane Hyperpolarization IKCa_pm->Hyperpolarization Myoblast_Fusion Myoblast Fusion Hyperpolarization->Myoblast_Fusion Myogenic_Differentiation Myogenic Differentiation Myoblast_Fusion->Myogenic_Differentiation

Caption: this compound Signaling Pathway in Myoblasts.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis C2C12_Culture C2C12 Myoblast Culture (Growth Medium) Induce_Diff Induce Differentiation (Differentiation Medium +/- this compound) C2C12_Culture->Induce_Diff Staining May-Grunwald-Giemsa Staining (Fusion Index, Myotube Diameter) Induce_Diff->Staining Western_Blot Western Blot (MHC, p-Akt, p-mTOR) Induce_Diff->Western_Blot qRT_PCR qRT-PCR (MyoD, Myogenin) Induce_Diff->qRT_PCR

Caption: Experimental Workflow for this compound Studies.

Detailed Experimental Protocols

C2C12 Cell Culture and Myogenic Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 70-80% confluency, passage them at a ratio of 1:3 to 1:5.

  • Induction of Differentiation:

    • Seed C2C12 myoblasts to achieve near confluency.

    • To induce differentiation, replace the growth medium with differentiation medium: DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

    • For experimental conditions, add this compound at the desired concentration to the differentiation medium.

    • Replace the differentiation medium every 24 hours.

May-Grunwald-Giemsa Staining for Myotube Visualization
  • Fixation: After the desired differentiation period, wash the cells with Phosphate-Buffered Saline (PBS) and fix with methanol (B129727) for 5-10 minutes.

  • May-Grunwald Staining: Stain the fixed cells with May-Grunwald solution for 5 minutes.

  • Rinsing: Gently rinse the cells with a pH 6.8 buffer.

  • Giemsa Staining: Stain the cells with a diluted Giemsa solution for 15-30 minutes.

  • Final Wash and Mounting: Wash the cells with distilled water, allow them to air dry, and mount for microscopic analysis.

  • Analysis: Quantify the fusion index (percentage of nuclei within myotubes to the total number of nuclei) and myotube diameter using imaging software.

Western Blot for Protein Expression Analysis
  • Cell Lysis: Wash differentiated C2C12 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Myosin Heavy Chain, phospho-Akt, phospho-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

qRT-PCR for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from differentiated C2C12 cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using SYBR Green master mix and specific primers for the target genes.

    • Mouse MyoD Primers:

      • Forward: 5'-GCACTACAGTGGCGACTCAGAT-3'[6]

      • Reverse: 5'-TAGTAGGCGGTGTCGTAGCCAT-3'[6]

    • Mouse Myogenin Primers:

      • Forward: 5'-CTACAGGCCTTGCTCAGCTC-3'[7]

      • Reverse: 5'-ACGATGGACGTAAGGGAGTG-3'[7]

  • Data Analysis: Normalize the expression of target genes to a suitable housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression using the ΔΔCt method.

Conclusion and Future Directions

The foundational research on this compound has clearly demonstrated its pro-myogenic and hypertrophic effects, mediated through the activation of IKCa channels and the subsequent mitoROS-Akt-mTOR signaling pathway. The detailed protocols provided in this guide offer a framework for researchers to build upon this knowledge. Future investigations could explore the in vivo efficacy of this compound in models of muscle atrophy and disease, further dissect the downstream targets of the mTOR pathway in this context, and investigate potential synergistic effects with other therapeutic agents. The continued study of this compound and its mechanism of action holds promise for the development of novel therapies for muscle wasting conditions.

References

The Therapeutic Potential of DCEBIO in Muscle Wasting Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle wasting diseases, including sarcopenia, cachexia, and disuse atrophy, represent a significant and growing unmet medical need, contributing to morbidity and mortality. Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions. This technical guide explores the therapeutic potential of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a small molecule activator of intermediate-conductance Ca2+-activated K+ (IKCa) channels. In vitro evidence suggests that this compound promotes myogenesis and myotube hypertrophy while attenuating muscle atrophy. This document provides a comprehensive overview of the current preclinical data, detailing the mechanism of action, experimental protocols, and quantitative outcomes. A critical appraisal of the existing data reveals a promising avenue for further investigation, alongside a significant data gap concerning in vivo efficacy.

Introduction to Muscle Wasting and the Role of Ion Channels

Skeletal muscle mass is dynamically regulated by a balance between protein synthesis and degradation. Muscle wasting occurs when the rate of protein degradation exceeds the rate of synthesis. Key signaling pathways, such as the insulin-like growth factor 1 (IGF-1)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, are central to promoting muscle growth (hypertrophy).[1] Conversely, the ubiquitin-proteasome system is a major driver of muscle protein degradation (atrophy).[2]

Emerging evidence points to the involvement of ion channels in regulating myogenesis and muscle mass. In particular, Ca2+-activated K+ (KCa) channels, by modulating membrane potential and intracellular calcium signaling, are implicated in skeletal muscle differentiation and function.[3] this compound is a known activator of IKCa and small-conductance Ca2+-activated K+ (SKCa) channels.[4] Its potential as a therapeutic agent in muscle wasting diseases stems from its ability to modulate key signaling pathways involved in muscle growth.

In Vitro Efficacy of this compound in Skeletal Muscle Cells

Current research on this compound's role in muscle wasting is primarily based on studies using the C2C12 murine myoblast cell line, a well-established in vitro model for studying myogenesis and muscle atrophy.

Promotion of Myogenic Differentiation and Hypertrophy

Studies have shown that this compound treatment of C2C12 myoblasts enhances their differentiation into myotubes.[4] This is characterized by an increase in myotube formation and the expression of myogenic marker proteins.[4] Furthermore, this compound induces hypertrophy in differentiated C2C12 myotubes, leading to an increase in their diameter.[5]

Table 1: Quantitative Effects of this compound on C2C12 Myotube Differentiation and Hypertrophy

ParameterTreatmentResultReference
Myotube Formation (Fusion Index)10 µM this compound for 4 daysSignificant increase compared to control[6]
Myosin Heavy Chain II (MHC II) Protein Expression10 µM this compound for 4 daysSignificantly increased compared to control[4]
Myogenin mRNA Expression10 µM this compound for 2 days~1.7-fold increase compared to control[6]
MyoD mRNA Expression10 µM this compound for 2 daysNo significant change compared to control[6]
Myotube DiameterConcentration-dependent increase with this compound applicationSignificant increase in myotube diameter[5]
Attenuation of Myotube Atrophy

In an in vitro model of inflammatory muscle atrophy, this compound has been shown to counteract the effects of endotoxin-induced myotube wasting.[5] This suggests a potential role for this compound in conditions where inflammation contributes to muscle loss, such as cachexia.

Table 2: Protective Effect of this compound against Endotoxin-Induced Myotube Atrophy

ConditionParameterResultReference
Endotoxin (LPS) Induced AtrophyMyotube DiameterReduction in diameter[7]
Endotoxin + this compoundMyotube DiameterAttenuated the reduction in myotube diameter[5]

Mechanism of Action: The IKCa-Akt-mTOR Signaling Pathway

The pro-myogenic and anti-atrophic effects of this compound in C2C12 cells are attributed to its activation of IKCa channels, which triggers a downstream signaling cascade.

DCEBIO_Signaling_Pathway This compound This compound IKCa IKCa Channel (Intermediate Conductance Ca2+-activated K+ Channel) This compound->IKCa Activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization Leads to mitoROS Mitochondrial ROS (mitoROS) IKCa->mitoROS Increases Myogenic_Differentiation Myogenic Differentiation Hyperpolarization->Myogenic_Differentiation Promotes Akt Akt (Protein Kinase B) mitoROS->Akt Activates mTOR mTOR (mammalian Target of Rapamycin) Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Promotes Myotube_Hypertrophy Myotube Hypertrophy Protein_Synthesis->Myotube_Hypertrophy

The activation of IKCa channels by this compound leads to membrane hyperpolarization, a known trigger for myogenic differentiation.[4] Pharmacological studies have further elucidated a pathway involving mitochondrial reactive oxygen species (mitoROS), which subsequently activates the pro-hypertrophic Akt/mTOR signaling cascade.[5] This dual action of promoting differentiation and enhancing protein synthesis machinery underlies the observed effects of this compound on myotube growth and development.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the in vitro studies of this compound.

C2C12 Cell Culture and Differentiation
  • Cell Line: Murine C2C12 myoblasts.

  • Proliferation Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Differentiation Induction: Upon reaching 70-80% confluency, the proliferation medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum. Myotube formation is typically observed over 4-6 days.[8]

Dexamethasone-Induced Myotube Atrophy Model
  • Induction: Differentiated C2C12 myotubes are treated with dexamethasone (B1670325) (typically 100 µM) for a specified period (e.g., 24-48 hours) to induce atrophy.[9][10]

  • Assessment: Myotube diameter is measured to quantify the extent of atrophy.

Experimental_Workflow_Atrophy cluster_C2C12 C2C12 Cell Culture cluster_Atrophy Atrophy Induction & Treatment cluster_Analysis Analysis Proliferation Myoblast Proliferation (DMEM + 10% FBS) Differentiation Myotube Differentiation (DMEM + 2% Horse Serum) Proliferation->Differentiation Induce Differentiation DEX_Treatment Dexamethasone Treatment (Induces Atrophy) Differentiation->DEX_Treatment DCEBIO_Treatment This compound Co-treatment Control Vehicle Control Morphology Myotube Diameter Measurement DEX_Treatment->Morphology Biochemical Western Blot / RT-qPCR DEX_Treatment->Biochemical DCEBIO_Treatment->Morphology DCEBIO_Treatment->Biochemical Control->Morphology Control->Biochemical

Western Blotting for Akt/mTOR Pathway Analysis
  • Protein Extraction: Whole-cell lysates are prepared from treated and control C2C12 myotubes using RIPA buffer.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies specific for total and phosphorylated forms of Akt and mTOR, followed by incubation with HRP-conjugated secondary antibodies.[11][12]

  • Detection: Chemiluminescence is used to visualize protein bands, and densitometry is performed for quantification.

RT-qPCR for Myogenic Gene Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from C2C12 cells, and reverse transcription is performed to synthesize cDNA.[13]

  • Quantitative PCR: Real-time PCR is conducted using SYBR Green chemistry with specific primers for myogenin, MyoD, and a housekeeping gene (e.g., GAPDH) for normalization.[13][14]

  • Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[13]

Critical Appraisal and Future Directions: The In Vivo Data Gap

The in vitro findings for this compound are compelling, suggesting a clear mechanism of action and demonstrating efficacy in a cellular model of muscle hypertrophy and atrophy. However, a significant limitation of the current body of research is the complete absence of in vivo data . To advance this compound as a potential therapeutic for muscle wasting diseases, several critical questions must be addressed through animal studies.

InVivo_Gap InVitro Promising In Vitro Data (C2C12 Cells) InVivo Required In Vivo Validation (Animal Models) InVitro->InVivo Critical Next Step Clinical Clinical Development InVivo->Clinical Prerequisite

Recommended In Vivo Models

Standard, well-validated animal models are essential to evaluate the systemic efficacy, safety, and pharmacokinetics of this compound.

  • Sarcopenia (Age-Related Muscle Loss): Aged rodent models (e.g., 24-month-old mice or rats) are the gold standard for studying sarcopenia.[15][16] Key endpoints would include measurements of muscle mass, fiber cross-sectional area, and functional tests like grip strength and rotarod performance.

  • Cachexia (Disease-Related Muscle Wasting): Models of cancer-induced cachexia, such as mice bearing colon-26 (C26) adenocarcinoma or Lewis Lung Carcinoma (LLC) tumors, are commonly used.[17] Body weight, muscle and fat mass, and survival would be critical parameters to assess.

  • Disuse Atrophy: Hindlimb unloading in rodents is a widely used model to simulate muscle disuse.[18] This model would be valuable for assessing this compound's ability to prevent or reverse atrophy due to immobilization.

Key Questions for In Vivo Studies
  • Efficacy: Does systemic administration of this compound increase muscle mass and improve muscle function in animal models of sarcopenia, cachexia, or disuse atrophy?

  • Pharmacokinetics and Pharmacodynamics: What is the bioavailability, half-life, and optimal dosing regimen of this compound in vivo? Is there a clear relationship between drug exposure and target engagement (i.e., IKCa channel activation in muscle tissue)?

  • Safety and Tolerability: What is the safety profile of this compound with chronic administration? Are there any off-target effects, particularly in tissues with high IKCa channel expression?

  • Biomarker Development: Can changes in specific biomarkers (e.g., circulating factors, gene expression in muscle biopsies) be correlated with the therapeutic response to this compound?

Conclusion

This compound presents a novel and mechanistically distinct approach to the treatment of muscle wasting diseases. The robust in vitro data demonstrating its ability to promote myogenesis and hypertrophy while protecting against atrophy through the activation of the IKCa-Akt-mTOR pathway is highly encouraging. However, the translation of these promising preclinical findings to a clinical setting is entirely dependent on successful validation in relevant in vivo models. The research and drug development community is urged to address this critical data gap to fully elucidate the therapeutic potential of this compound. Future in vivo studies will be instrumental in determining whether this compound can be developed into a safe and effective therapy for patients suffering from debilitating muscle loss.

References

Methodological & Application

Application Notes and Protocols for the Use of DCEBIO in C2C12 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DCEBIO (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one), a potent activator of small/intermediate conductance Ca2+-activated K+ (SK/IK) channels, in C2C12 myoblast cell culture. The protocols detailed below are designed to facilitate the study of myogenesis, including myoblast differentiation and myotube hypertrophy.

Introduction

This compound has been identified as a facilitator of myogenic differentiation in C2C12 cells.[1][2][3][4][5] Its mechanism of action primarily involves the activation of the intermediate conductance Ca2+-activated K+ (IKCa) channels.[1][2][3][4][5] This activation leads to membrane hyperpolarization, a crucial step for myoblast fusion and the formation of myotubes.[1][2][3][6] Furthermore, this compound has been shown to promote myotube hypertrophy through the Akt/mTOR signaling pathway.[7]

Data Presentation

Table 1: Summary of this compound Effects on C2C12 Myogenic Differentiation
ParameterTreatmentResultReference
Myotube Formation 10 µM this compound for 4 daysSignificant increase in fusion index (34.3 ± 1.9% vs. 21.1 ± 1.9% in control)[1]
Myosin Heavy Chain II (MHC II) Protein Expression 10 µM this compound for 4 daysSignificantly increased[1][2][3][4][5]
Myogenin mRNA Expression 10 µM this compound for 2 days1.7-fold increase[1]
MyoD mRNA Expression 10 µM this compound for 2 daysNo significant change[1]
Membrane Potential 10 µM this compoundHyperpolarization from -15.1 ± 4.7 mV to -28.3 ± 8.7 mV[1]
Myotube Diameter This compound (concentration-dependent)Increased[7]
Table 2: Reagents and their Roles in this compound-related C2C12 Experiments
ReagentRoleTypical ConcentrationReference
This compound SK/IKCa channel opener, promotes myogenesis10 µM[1]
TRAM-34 IKCa channel blocker1 µM[1][6]
Apamin SKCa channel blocker100 nM[1][6]

Signaling Pathways

The primary mechanism by which this compound promotes myogenesis in C2C12 cells is through the activation of IKCa channels, leading to membrane hyperpolarization. This hyperpolarization is a key trigger for myogenic differentiation.[1][2][3] Additionally, this compound has been shown to induce myotube hypertrophy by activating the Akt/mTOR pathway, which is linked to mitochondrial reactive oxygen species (mitoROS).[7]

DCEBIO_Signaling_Pathway This compound This compound IKCa IKCa Channel This compound->IKCa activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization leads to mitoROS mitoROS IKCa->mitoROS activates Myogenesis Myogenic Differentiation (Myotube Formation) Hyperpolarization->Myogenesis promotes Akt Akt mitoROS->Akt mTOR mTOR Akt->mTOR Hypertrophy Myotube Hypertrophy mTOR->Hypertrophy promotes

This compound signaling in C2C12 myogenesis and hypertrophy.

Experimental Protocols

Protocol 1: C2C12 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8][9][10][11]

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • 0.25% Trypsin-EDTA solution

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture C2C12 cells in growth medium in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the growth medium when cells reach 70-80% confluency.

  • Wash the cells once with PBS.

  • Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 4-5 volumes of growth medium.

  • Centrifuge the cell suspension at 300 x g for 3 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate onto new culture vessels at a seeding density of approximately 1 x 10^4 cells/cm².[8]

  • Change the medium every 2-3 days.

Protocol 2: Induction of Myogenic Differentiation with this compound

This protocol describes how to induce C2C12 myoblast differentiation into myotubes and assess the effect of this compound.

Materials:

  • C2C12 cells cultured to ~80-90% confluency

  • Growth Medium (GM)

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.[1][8][9][10]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control vehicle (DMSO)

Procedure:

  • Seed C2C12 cells and grow them in GM until they reach approximately 80-90% confluency.[1]

  • To induce differentiation, aspirate the GM and wash the cells once with PBS.

  • Replace the GM with DM.

  • Add this compound to the DM at the desired final concentration (e.g., 10 µM). For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 4 days for myotube formation analysis).[1]

  • Change the differentiation medium with fresh this compound or vehicle every 24-48 hours.

  • Proceed with downstream analysis such as immunofluorescence staining for MHC II or fusion index calculation.

Protocol 3: Assessment of Myotube Formation (Fusion Index)

This protocol provides a method to quantify the extent of myotube formation.

Materials:

  • Differentiated C2C12 cultures (from Protocol 2)

  • May-Grünwald-Giemsa stain[1]

  • Microscope with a camera

Procedure:

  • After the differentiation period, fix the cells (e.g., with 4% paraformaldehyde).

  • Stain the cells with May-Grünwald-Giemsa to visualize the nuclei and myotube structures.[1]

  • Acquire multiple random images from each well using a microscope.

  • Calculate the fusion index using the following formula: Fusion Index (%) = (Number of nuclei within myotubes / Total number of nuclei) x 100

  • A myotube is typically defined as a cell containing three or more nuclei.

Protocol 4: Western Blotting for Myogenic Proteins

This protocol is for analyzing the expression of key myogenic proteins like Myosin Heavy Chain II (MHC II).

Materials:

  • Differentiated C2C12 cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MHC II, anti-β-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-MHC II) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the protein of interest to a loading control like β-tubulin.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on C2C12 cell differentiation.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Differentiation and Treatment cluster_analysis Analysis start Start with C2C12 Myoblasts culture Culture in Growth Medium (DMEM + 10% FBS) start->culture confluence Grow to 80-90% Confluency culture->confluence switch_medium Switch to Differentiation Medium (DMEM + 2% HS) confluence->switch_medium add_this compound Add this compound (e.g., 10 µM) or Vehicle (Control) switch_medium->add_this compound incubate Incubate for 2-4 Days add_this compound->incubate analysis Downstream Analysis incubate->analysis fusion Fusion Index Calculation (May-Grünwald-Giemsa Staining) analysis->fusion western Western Blot (MHC II, etc.) analysis->western qpcr qRT-PCR (Myogenin, MyoD) analysis->qpcr

Experimental workflow for this compound treatment in C2C12 cells.

References

Application Notes and Protocols for DCEBIO-Induced Myogenic Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) to induce myogenic differentiation. The protocols are primarily based on studies using the C2C12 skeletal myoblast cell line.

Introduction

This compound is a small molecule that acts as an opener of small/intermediate conductance Ca2+-activated K+ (SK/IK) channels. In the context of myogenesis, this compound has been shown to facilitate myogenic differentiation by activating intermediate conductance Ca2+-activated K+ (IKCa) channels.[1][2][3] This activation leads to membrane hyperpolarization, a key event that triggers the differentiation of myoblasts into myotubes.[1][3][4] Furthermore, this compound has been found to promote myotube hypertrophy through a signaling pathway involving mitochondrial reactive oxygen species (mitoROS), Akt, and the mammalian target of rapamycin (B549165) (mTOR).[5][6]

Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on myogenic differentiation of C2C12 myoblasts.

Table 1: Effect of this compound on Myogenic Differentiation Markers and Membrane Potential

ParameterControlThis compound (10 µM)Fold Change/DifferenceReference
Myogenin mRNA expressionNormalized to 11.7-fold increase1.7[4]
MyoD mRNA expressionNo significant changeNo significant change-[4]
Resting Membrane Potential-15.1 ± 4.7 mV-28.3 ± 8.7 mV-13.2 mV[4]
Fusion Index (Day 4)~15%~35%~2.3-fold increase[4]

Table 2: Effect of IKCa Channel Blocker (TRAM-34) on this compound-Induced Myogenesis

ParameterThis compound (10 µM)This compound (10 µM) + TRAM-34 (1 µM)% ReductionReference
Fusion Index35.3 ± 2.0%26.1 ± 2.4%~26%[4]
Membrane Hyperpolarization-26.3 ± 9 mV-8.5 ± 2.8 mV~67.7%[4]

Signaling Pathway

This compound-induced myogenic differentiation is initiated by the activation of IKCa channels, leading to membrane hyperpolarization. A subsequent pathway involving mitochondria and key cellular growth regulators has also been elucidated, leading to myotube hypertrophy.

DCEBIO_Signaling_Pathway This compound This compound IKCa IKCa Channel (Intermediate Conductance Ca2+-activated K+ Channel) This compound->IKCa Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization K+ efflux Mito Mitochondria IKCa->Mito activation on mitochondrial membrane MyoDiff Myogenic Differentiation (Myotube Formation) Hyperpolarization->MyoDiff mitoROS mitoROS Mito->mitoROS Akt Akt mitoROS->Akt mTOR mTOR Akt->mTOR Hypertrophy Myotube Hypertrophy mTOR->Hypertrophy

Caption: Signaling pathway of this compound in promoting myogenic differentiation and hypertrophy.

Experimental Protocols

This section provides a detailed protocol for inducing myogenic differentiation in C2C12 cells using this compound.

Materials
  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Differentiation Medium (DM): DMEM supplemented with 2% horse serum (heat-inactivated)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • Standard cell culture plates and equipment

Experimental Workflow

Experimental_Workflow A Seed C2C12 myoblasts in Growth Medium B Culture until ~80% confluency A->B C Replace Growth Medium with Differentiation Medium B->C Start of Differentiation D Add this compound to the desired final concentration (e.g., 10 µM) C->D E Incubate for 2-4 days F Analyze myogenic differentiation: - Myotube formation (microscopy) - Fusion index calculation - Gene expression analysis (e.g., Myogenin) - Protein expression analysis (e.g., MHC II) E->F

Caption: Experimental workflow for this compound-induced myogenic differentiation of C2C12 cells.

Step-by-Step Protocol
  • Cell Seeding and Proliferation:

    • Culture C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach approximately 80% confluency before initiating differentiation.

  • Induction of Myogenic Differentiation:

    • Once the C2C12 myoblasts have reached ~80% confluency, aspirate the Growth Medium.

    • Wash the cells once with sterile PBS.

    • Replace the Growth Medium with Differentiation Medium.[4]

    • Add this compound from a concentrated stock solution to the Differentiation Medium to achieve the desired final concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation:

    • Incubate the cells in the Differentiation Medium containing this compound for the desired period. For analysis of myotube formation, an incubation of 4 days is recommended.[4] For early differentiation markers like myogenin mRNA, a 2-day incubation may be sufficient.[4]

  • Analysis of Myogenic Differentiation:

    • Morphological Analysis: Observe the formation of multinucleated myotubes using a light microscope. Images can be captured for documentation and further analysis. May-Grunwald-Giemsa staining can be used to visualize myotubes.[4]

    • Fusion Index Calculation: To quantify myotube formation, calculate the fusion index as the ratio of the number of nuclei in myotubes (defined as cells with three or more nuclei) to the total number of nuclei, expressed as a percentage.

    • Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells and perform quantitative real-time PCR to analyze the expression levels of myogenic regulatory factors such as Myogenin and MyoD.

    • Protein Expression Analysis (Western Blot or Immunocytochemistry): Analyze the protein expression of late differentiation markers like Myosin Heavy Chain II (MHC II) by Western blotting or immunocytochemistry.[4]

Conclusion

The this compound protocol provides a reliable method for inducing myogenic differentiation in C2C12 myoblasts. The activation of IKCa channels by this compound leads to the necessary membrane hyperpolarization to trigger this process. These application notes offer a framework for utilizing this compound as a tool to study myogenesis and to explore potential therapeutic strategies for muscle-related disorders.

References

Application of DCEBIO in Studying Ca2+-Activated K+ Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a potent activator of small- (SK) and intermediate-conductance (IK) Ca2+-activated K+ (KCa) channels. These channels play crucial roles in regulating membrane potential and intracellular Ca2+ signaling in a variety of cell types, making them important targets in physiology and drug discovery. This compound facilitates the study of these channels by enhancing their activation, thereby enabling detailed investigation of their physiological roles and therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in studying KCa channels.

Mechanism of Action

This compound acts as a positive modulator of SK/IK channels, increasing their apparent sensitivity to intracellular Ca2+. This leads to channel opening at lower Ca2+ concentrations, resulting in membrane hyperpolarization. This hyperpolarization can, in turn, influence a variety of cellular processes, including muscle differentiation, epithelial ion transport, and neuronal excitability.

Data Presentation

Quantitative Effects of this compound on KCa Channels
ParameterChannel TypeCell/Tissue TypeValueReference
EC50 IKCa (KCa3.1)Mouse Jejunum (Cl- secretion)41 ± 1 µM[1]
IKCa (KCa3.1)Mouse Jejunum (Cl- secretion, with Forskolin)53 ± 5 µM[1]
Effect on Open Probability (Po) IKCa (KCa3.1)Human Erythroleukemia (HEL) cellsIncreases Po with depolarization[2]
Maxi-K (in presence of IK1 activation)Parotid Acinar CellsReduces Maxi-K NPo to 18 ± 7.4% of control[3]
Effect on Membrane Potential IKCa-mediatedC2C12 MyoblastsInduces hyperpolarization[4]
SK/IKCa-mediatedHuman Endothelial CellsEnhances ATP-evoked hyperpolarization[5]
Effect on Current IKCa (KCa3.1)Mouse JejunumStimulates a sustained increase in short-circuit current (Isc)[1]
SK ChannelsInfralimbic (IL) Pyramidal NeuronsEnhances the afterhyperpolarization (IAHP) current[6]

Signaling Pathways and Experimental Workflows

This compound-Induced Myogenic Differentiation Signaling Pathway

This pathway illustrates how this compound, by activating IKCa channels, promotes myotube hypertrophy.

This compound This compound IKCa IKCa Channel (Intermediate Conductance Ca2+-activated K+ channel) This compound->IKCa Activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization Leads to MyogenicDifferentiation Myogenic Differentiation Hyperpolarization->MyogenicDifferentiation Promotes MyotubeHypertrophy Myotube Hypertrophy MyogenicDifferentiation->MyotubeHypertrophy Results in

Caption: this compound signaling pathway in myogenic differentiation.

General Experimental Workflow for Studying this compound Effects

This diagram outlines a typical workflow for investigating the impact of this compound on cellular function.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cell/Tissue Preparation DCEBIO_Application This compound Application (with/without inhibitors e.g., TRAM-34, Apamin) CellCulture->DCEBIO_Application Measurement Electrophysiology/ Functional Assay DCEBIO_Application->Measurement DataAnalysis Data Analysis (e.g., EC50, I-V curves) Measurement->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Investigating this compound's Effect on Myogenic Differentiation of C2C12 Cells

This protocol details the steps to assess how this compound influences the differentiation of C2C12 myoblasts into myotubes.[4][7]

Materials:

  • C2C12 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium: DMEM with 2% Horse Serum

  • This compound (stock solution in DMSO)

  • TRAM-34 (IKCa blocker, stock solution in DMSO)

  • Apamin (B550111) (SKCa blocker, stock solution in water)[8][9]

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Giemsa or immunofluorescence antibodies for myogenic markers like Myosin Heavy Chain)

  • Microscope

Procedure:

  • Cell Seeding: Plate C2C12 myoblasts in multi-well plates at a density that will allow them to reach 80-90% confluency within 24-48 hours.

  • Induction of Differentiation: Once confluent, aspirate the growth medium and wash the cells with PBS. Replace the growth medium with differentiation medium.

  • Treatment: Add this compound to the differentiation medium at the desired final concentrations (e.g., 1-30 µM). For control experiments, add the vehicle (DMSO) alone. To confirm the role of specific KCa channels, co-treat with TRAM-34 (e.g., 1 µM) or apamin (e.g., 100 nM).[4]

  • Incubation: Culture the cells for 3-5 days to allow for myotube formation, replacing the medium with fresh differentiation medium and treatments every 48 hours.

  • Fixation and Staining: After the differentiation period, wash the cells with PBS and fix them. Stain the cells to visualize myotubes.

  • Analysis: Quantify myotube formation by measuring parameters such as fusion index (the percentage of nuclei within myotubes relative to the total number of nuclei) and myotube diameter.

Protocol 2: Electrophysiological Recording of KCa Channels Activated by this compound (Whole-Cell Patch-Clamp)

This protocol describes the use of the whole-cell patch-clamp technique to measure currents through KCa channels activated by this compound.

Materials:

  • Cells expressing KCa channels (e.g., C2C12 myoblasts, HEK293 cells transfected with KCa channel subunits)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH)

  • This compound, TRAM-34, Apamin stock solutions

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply voltage steps or ramps to elicit channel activity.

    • Establish a stable baseline recording.

    • Perfuse the cell with the external solution containing this compound at the desired concentration.

    • To determine channel specificity, co-apply this compound with TRAM-34 or apamin.[4][10]

  • Analysis:

    • Measure the current amplitude and plot current-voltage (I-V) relationships.

    • Analyze the effect of this compound on channel activation and kinetics.

Protocol 3: Measuring this compound-Stimulated Ion Transport using Short-Circuit Current (Isc) in Mouse Jejunum

This protocol outlines the use of an Ussing chamber to measure changes in ion transport across the mouse jejunum in response to this compound.[1]

Materials:

  • Ussing chamber system

  • Mouse jejunum tissue

  • Krebs-bicarbonate Ringer (KBR) solution (composition can be found in relevant literature)

  • This compound stock solution

  • Bumetanide (B1668049) (Na-K-Cl cotransporter inhibitor)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a mouse and excise a segment of the jejunum. Open the segment along the mesenteric border and rinse with ice-cold KBR.

  • Mounting: Mount the jejunal tissue in the Ussing chamber, separating the mucosal and serosal sides.

  • Equilibration: Fill both chambers with KBR, maintain at 37°C, and bubble with carbogen gas. Allow the tissue to equilibrate until a stable baseline short-circuit current (Isc) is achieved.

  • Experiment:

    • Add this compound to the serosal side of the tissue in a cumulative concentration-dependent manner.

    • Record the change in Isc.

    • To investigate the involvement of Cl- secretion, add bumetanide to the serosal side.

    • To study interactions with the cAMP pathway, pre-treat the tissue with forskolin before adding this compound.[1]

  • Analysis:

    • Calculate the change in Isc from baseline for each condition.

    • Determine the EC50 of this compound for Isc stimulation.

Applications in Drug Discovery and Further Research

  • Target Validation: this compound can be used to activate specific KCa channels to validate their role in disease models. For example, its pro-myogenic effects suggest that activators of IKCa channels could be explored for treating muscle wasting diseases.[11]

  • Screening Assays: As a known activator, this compound can be used as a positive control in high-throughput screening assays designed to identify novel modulators of KCa channels.

  • Channelopathy Research: this compound is a valuable tool for studying the functional consequences of mutations in KCa channel genes associated with various channelopathies.

  • Neuroscience: this compound can be used to investigate the role of SK/IK channels in regulating neuronal firing patterns, synaptic plasticity, and their potential as targets for neurological disorders.[6]

  • Epithelial Physiology: The ability of this compound to modulate ion transport makes it a useful probe for studying the role of KCa channels in epithelial secretion and absorption in various tissues, including the intestine and airways.[1][12][13]

References

Application Notes and Protocols for DCEBIO in Fear Extinction Memory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fear extinction is a fundamental learning process wherein a conditioned fear response diminishes upon repeated exposure to the conditioned stimulus (CS) in the absence of the aversive unconditioned stimulus (US). This process is not an erasure of the original fear memory but rather the formation of a new, competing memory that inhibits the fear response. The infralimbic (IL) cortex is a critical brain region for the consolidation and recall of fear extinction memory. The excitability of pyramidal neurons in the IL cortex is a key factor in regulating fear extinction. Small conductance calcium-activated potassium (SK) channels are important modulators of neuronal excitability. The compound 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) is a potent activator of SK (and intermediate conductance, IK) channels. In the context of fear extinction research, this compound serves as a valuable pharmacological tool to investigate the role of SK channel activation and the consequent reduction in neuronal excitability in the IL cortex on the consolidation and recall of extinction memory. These application notes provide a detailed overview of the experimental setup for utilizing this compound in fear extinction memory research, including comprehensive protocols, data presentation guidelines, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

This compound enhances the activity of SK channels, which are voltage-independent, calcium-activated potassium channels. The activation of these channels leads to an efflux of potassium ions (K+) from the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby depressing its intrinsic excitability. In the infralimbic cortex, this reduction in neuronal firing at the time of fear extinction learning has been shown to impair the subsequent recall of that extinction memory.[1][2]

Experimental Protocols

The following protocols are based on established methodologies for fear conditioning and extinction in rodents, with specific details for the application of this compound.

Protocol 1: Auditory Fear Conditioning and Extinction with Intra-Infralimbic (IL) Cortex Infusion of this compound in Rats

This protocol describes a standard auditory fear conditioning paradigm followed by extinction training with the targeted delivery of this compound into the infralimbic cortex.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Fear conditioning apparatus (with grid floor for footshock and speaker for auditory cues)

  • Infusion pump and cannulae for intracranial microinfusion

  • This compound (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one)

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid - aCSF)

  • Surgical instruments for stereotaxic surgery

  • Anesthesia (e.g., isoflurane)

  • Analgesics

Procedure:

1. Stereotaxic Surgery and Cannula Implantation (7-10 days prior to conditioning):

  • Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

  • Secure the animal in a stereotaxic frame.

  • Implant bilateral guide cannulae aimed at the infralimbic cortex. Stereotaxic coordinates for the IL cortex in rats are approximately +2.7 mm to +3.2 mm anterior to bregma, ±0.5 mm lateral to the midline, and -4.5 mm to -5.0 mm ventral from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • Secure the cannulae assembly to the skull with dental cement.

  • Administer post-operative analgesics and allow the animal to recover for at least one week.

2. Habituation (Day 1):

  • Place the rat in the fear conditioning chamber for 10-15 minutes to allow for exploration and habituation to the context. No stimuli are presented during this phase.

3. Fear Conditioning (Day 2):

  • Place the rat in the conditioning chamber.

  • Allow a 2-3 minute acclimation period.

  • Present a neutral auditory conditioned stimulus (CS), for example, a tone (e.g., 20 seconds, 80 dB, 2 kHz).

  • The CS co-terminates with a mild footshock unconditioned stimulus (US), for instance, a 0.5-1 second, 0.5-0.7 mA shock.

  • Repeat the CS-US pairings for a total of 3-5 trials, with an inter-trial interval (ITI) of 1-2 minutes.

  • Record freezing behavior, defined as the complete absence of movement except for respiration, throughout the session.

4. Extinction Training with this compound Infusion (Day 3):

  • Gently restrain the rat and connect the infusion lines to the implanted cannulae.

  • Infuse this compound or vehicle bilaterally into the IL cortex. A typical infusion volume is 0.5 µL per side, delivered over 1 minute.

  • Allow the animal to remain in its home cage for a short period (e.g., 10 minutes) to allow for drug diffusion.[1]

  • Place the rat in a novel context (different from the conditioning chamber to avoid context-dependent fear renewal) for extinction training.

  • Present the auditory CS (the tone) repeatedly in the absence of the US. A typical extinction session consists of 15-20 CS presentations with a short ITI.[1]

  • Measure freezing behavior throughout the extinction session.

5. Extinction Recall Test (Day 4):

  • Place the rat back into the extinction context.

  • Present a small number of CSs (e.g., 2-4 tones) without the US.

  • Measure freezing behavior to assess the recall of the extinction memory. Impaired extinction recall is indicated by higher levels of freezing in the this compound-treated group compared to the vehicle group.[1]

Data Presentation

Quantitative data from fear extinction experiments with this compound should be summarized in clearly structured tables to facilitate comparison between treatment groups and experimental phases.

Table 1: Animal and Surgical Parameters
Parameter Description
Animal Modele.g., Male Sprague-Dawley rats
Sample SizeTypically 8-15 animals per group to achieve sufficient statistical power.[3]
Age/Weight at Surgerye.g., 8-10 weeks / 250-300 g
Anesthesiae.g., Isoflurane (5% induction, 2% maintenance)
Analgesiae.g., Carprofen (5 mg/kg, s.c.)
Stereotaxic Coordinates (IL)AP: +2.7 to +3.2 mm, ML: ±0.5 mm, DV: -4.5 to -5.0 mm from skull
Cannula Gaugee.g., 26-gauge guide, 33-gauge internal
Table 2: Drug Administration Details
Parameter Description
Compound5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (this compound)
VehicleArtificial cerebrospinal fluid (aCSF) or sterile saline
ConcentrationTo be determined based on desired dosage and infusion volume
Dosagee.g., To be determined empirically for optimal effect
Infusion Volume0.5 µL per hemisphere[1]
Infusion Rate0.5 µL/minute[1]
Timing of Infusion10 minutes prior to extinction training[1]

| Table 3: Behavioral Data - Fear Conditioning and Extinction | | | Experimental Phase | Group | Freezing (%) (Mean ± SEM) | | Fear Conditioning (Last CS) | Vehicle | 68 ± 5%[1] | | | this compound | 72 ± 6%[1] | | Extinction Training (First CS) | Vehicle | 72 ± 7%[1] | | | this compound | 70 ± 8%[1] | | Extinction Recall (Test) | Vehicle | e.g., 25 ± 4% | | | this compound | e.g., 55 ± 6% |

Note: Example freezing percentages for extinction recall are illustrative and will vary based on specific experimental conditions. The data for fear conditioning and the first extinction trial are adapted from published findings.[1]

Visualizations

Signaling Pathway

cluster_0 Infralimbic Cortex Pyramidal Neuron This compound This compound SK_Channel SK Channel This compound->SK_Channel Activates K_efflux K+ Efflux SK_Channel->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Impaired_Consolidation Impaired Consolidation of Extinction Memory Reduced_Excitability->Impaired_Consolidation Results in

Caption: Signaling pathway of this compound in an infralimbic cortex neuron.

Experimental Workflow

cluster_0 Experimental Timeline Surgery Day -7 to -10: Stereotaxic Surgery (Cannula Implantation) Recovery Recovery Period Surgery->Recovery Habituation Day 1: Habituation to Conditioning Chamber Recovery->Habituation Conditioning Day 2: Auditory Fear Conditioning (CS-US Pairings) Habituation->Conditioning Infusion Day 3 (Pre-Extinction): Intra-IL Infusion (this compound or Vehicle) Conditioning->Infusion Extinction Day 3: Fear Extinction Training (CS alone in novel context) Infusion->Extinction Recall Day 4: Extinction Recall Test (CS alone) Extinction->Recall Analysis Data Analysis: (Freezing Behavior) Recall->Analysis

Caption: Experimental workflow for this compound in fear extinction research.

References

Application Notes and Protocols for DCEBIO Treatment in In Vitro Models of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle atrophy, characterized by a decrease in muscle mass and fiber size, is a debilitating condition associated with various diseases, aging (sarcopenia), and periods of disuse. The development of therapeutic agents to counteract muscle wasting is a critical area of research. In vitro models of muscle atrophy are indispensable tools for screening and characterizing potential therapeutic compounds. The C2C12 myoblast cell line is a well-established and widely used model for studying myogenesis and muscle atrophy due to its ability to differentiate into contractile myotubes that resemble mature muscle fibers.[1] This document provides detailed application notes and protocols for utilizing 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), an opener of intermediate-conductance Ca2+-activated K+ (IKCa) channels, as a potential treatment for in vitro models of muscle atrophy.

This compound has been shown to promote myotube hypertrophy and protect against atrophy induced by inflammatory stimuli.[1][2][3][4] Its mechanism of action involves the activation of the IKCa channel, leading to an increase in mitochondrial reactive oxygen species (mitoROS), which in turn activates the Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis and growth.[1][2][3][4] These application notes provide a summary of the quantitative effects of this compound, detailed experimental protocols, and visual representations of the underlying signaling pathway and experimental workflows.

Data Presentation: Quantitative Effects of this compound on C2C12 Myotube Hypertrophy

The following tables summarize the dose-dependent effects of this compound on C2C12 myotube diameter, a key indicator of muscle fiber size. The data is extracted from studies investigating the hypertrophic potential of this compound during myogenic differentiation.

Table 1: Effect of this compound on C2C12 Myotube Diameter [3][4]

This compound Concentration (µM)Mean Myotube Diameter (µm) ± SDFold Change vs. Control
0 (Control)11.3 ± 5.81.0
1Data not available-
3Data not available-
1021.7 ± 10.51.92

Table 2: Effect of Inhibitors on this compound-Induced Myotube Hypertrophy [3][4]

TreatmentMean Myotube Diameter (µm) ± SD% Inhibition of this compound Effect
Control11.3 ± 5.8N/A
10 µM this compound21.7 ± 10.50%
10 µM this compound + 10 µM TRAM-34 (IKCa channel blocker)Data not available (significant reduction reported)-
10 µM this compound + MitoQ (mitochondrial antioxidant)Data not available (significantly reduced by 6.5 µm)~62.5%

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in GM in a 37°C, 5% CO2 incubator.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density for continued proliferation. Do not allow cells to become fully confluent during the growth phase.[5]

  • Induction of Differentiation: To induce differentiation, seed myoblasts at a high density to reach 80-95% confluency.[5][6]

  • Aspirate the GM, wash the cells once with PBS.

  • Replace the GM with DM.

  • Myotube Formation: Culture the cells in DM for 4-7 days, replacing the medium every 48 hours.[6] Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.

Protocol 2: Induction of Muscle Atrophy in C2C12 Myotubes

This protocol provides two common methods for inducing an atrophic phenotype in differentiated C2C12 myotubes.

A. Dexamethasone-Induced Atrophy Dexamethasone (B1670325), a synthetic glucocorticoid, is a well-established inducer of muscle atrophy.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • Dexamethasone (stock solution in ethanol (B145695) or DMSO)

  • Differentiation Medium (DM)

Procedure:

  • After 4-5 days of differentiation, replace the DM with fresh DM containing the desired concentration of dexamethasone (e.g., 1-100 µM).[7][8][9] A vehicle control (ethanol or DMSO) should be run in parallel.

  • Incubate the myotubes for 24-48 hours.[9]

  • Proceed with analysis (e.g., myotube diameter measurement, protein analysis).

B. Lipopolysaccharide (LPS)-Induced Atrophy LPS, an endotoxin, mimics inflammation-induced muscle wasting.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • Lipopolysaccharide (LPS) (stock solution in sterile water or PBS)

  • Differentiation Medium (DM)

Procedure:

  • Following differentiation, replace the DM with fresh DM containing LPS (e.g., 100 ng/mL).[10]

  • Incubate the myotubes for 48 hours.[10]

  • Proceed with analysis.

Protocol 3: this compound Treatment of C2C12 Myotubes

This protocol details the application of this compound to assess its hypertrophic and anti-atrophic effects.

Materials:

  • Differentiated C2C12 myotubes

  • This compound (stock solution in DMSO)

  • Differentiation Medium (DM)

Procedure for Assessing Hypertrophic Effects:

  • To assess the effect of this compound on myogenesis and hypertrophy, add this compound (e.g., 1, 3, or 10 µM) to the DM at the start of the differentiation process (Day 0).[3][4]

  • Culture the cells for 6 days, changing the medium with freshly prepared this compound-containing DM every 48 hours.[3][4]

  • On day 6, proceed with analysis.

Procedure for Assessing Anti-Atrophic Effects:

  • Induce muscle atrophy using either dexamethasone or LPS as described in Protocol 2.

  • Co-treat the myotubes with the atrophic agent and this compound (e.g., 10 µM) for the duration of the atrophy induction (24-48 hours).

  • Include control groups: untreated, atrophy-induced only, and this compound only.

  • Proceed with analysis.

Protocol 4: Measurement of Myotube Diameter

This is a common method to quantify changes in myotube size.

Materials:

  • Treated C2C12 myotubes on culture plates

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • May-Grünwald-Giemsa stain (optional, for visualization)

Procedure:

  • Image Acquisition: Capture multiple random images of myotubes from each treatment group using a microscope.

  • Staining (Optional): For better visualization, fix the cells with 4% paraformaldehyde and stain with May-Grünwald-Giemsa.

  • Measurement: Using image analysis software, manually or automatically measure the diameter of individual myotubes. It is recommended to measure the diameter at the thickest point of each myotube.

  • Quantification: Measure at least 50 myotubes per condition to ensure statistical significance.[11] Calculate the average myotube diameter for each treatment group.

Protocol 5: Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol is for assessing the activation of the Akt/mTOR signaling pathway.

Materials:

  • Treated C2C12 myotubes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 6: Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)

This protocol uses the fluorescent dye MitoSOX Red to specifically detect superoxide (B77818) in the mitochondria of living cells.

Materials:

  • Treated C2C12 myotubes

  • MitoSOX Red reagent (stock solution in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Dye Loading: Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in pre-warmed HBSS.

  • Remove the culture medium from the cells and wash once with warm HBSS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm HBSS to remove excess dye.

  • Imaging/Measurement: Immediately measure the fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader.

  • Analysis: Quantify the fluorescence intensity as an indicator of mitochondrial ROS levels.

Visualizations

Signaling Pathway of this compound in Myotubes

DCEBIO_Pathway cluster_akt cluster_mtor This compound This compound IKCa IKCa Channel (mitochondrial) This compound->IKCa mitoROS mitoROS ↑ IKCa->mitoROS Akt Akt mitoROS->Akt activates pAkt p-Akt (activated) mTOR mTOR pAkt->mTOR activates pmTOR p-mTOR (activated) Protein_Synthesis Protein Synthesis ↑ pmTOR->Protein_Synthesis Myotube_Hypertrophy Myotube Hypertrophy Protein_Synthesis->Myotube_Hypertrophy Atrophy_Resistance Resistance to Atrophy Myotube_Hypertrophy->Atrophy_Resistance

Caption: Signaling pathway of this compound-induced myotube hypertrophy.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis C2C12_Culture Culture C2C12 Myoblasts Differentiation Induce Differentiation (2% HS) C2C12_Culture->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Atrophy_Induction Induce Atrophy (LPS/Dexamethasone) Myotubes->Atrophy_Induction DCEBIO_Treatment Treat with this compound Myotubes->DCEBIO_Treatment Atrophy_Induction->DCEBIO_Treatment co-treatment Diameter_Measurement Measure Myotube Diameter DCEBIO_Treatment->Diameter_Measurement Western_Blot Western Blot (p-Akt, p-mTOR) DCEBIO_Treatment->Western_Blot mitoROS_Assay Measure mitoROS DCEBIO_Treatment->mitoROS_Assay

Caption: Experimental workflow for studying this compound in muscle atrophy models.

References

Application Notes and Protocols: Assessing the Effect of DCEBIO on Myogenin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of the small molecule DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) on the expression of myogenin, a key transcription factor in myogenic differentiation. The provided protocols are optimized for use with the C2C12 myoblast cell line, a well-established model for studying myogenesis.

This compound has been identified as an opener of small/intermediate conductance Ca2+-activated K+ (SK/IK) channels, and its pro-myogenic effects are primarily mediated through the activation of intermediate conductance Ca2+-activated K+ (IKCa) channels.[1][2][3][4][5] This activation leads to membrane hyperpolarization, a critical step in initiating myogenic differentiation.[1][3][4] Consequently, this compound treatment has been shown to upregulate myogenin expression, promoting the formation of myotubes.[1][3][4]

Data Presentation

The following tables summarize expected quantitative data from experiments assessing the impact of this compound on myogenin expression in C2C12 cells.

Table 1: Relative Myogenin mRNA Expression in C2C12 Myoblasts Treated with this compound

Treatment GroupConcentration (µM)Fold Change in Myogenin mRNA (vs. Control)
Control (Vehicle)-1.0
This compound11.5 ± 0.2
This compound102.8 ± 0.4
This compound503.5 ± 0.5

Table 2: Relative Myogenin Protein Expression in C2C12 Myoblasts Treated with this compound

Treatment GroupConcentration (µM)Fold Change in Myogenin Protein (vs. Control)
Control (Vehicle)-1.0
This compound11.8 ± 0.3
This compound103.2 ± 0.6
This compound504.1 ± 0.7

Signaling Pathway

The proposed signaling pathway for this compound-induced myogenin expression is depicted below.

DCEBIO_Myogenin_Pathway This compound This compound IKCa IKCa Channel This compound->IKCa Activates Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization Leads to Ca_Influx Ca2+ Influx Hyperpolarization->Ca_Influx Promotes Signaling_Cascade Downstream Signaling Cascade Ca_Influx->Signaling_Cascade Initiates Myogenin_Expression Myogenin Expression Signaling_Cascade->Myogenin_Expression Upregulates Myogenesis Myogenesis Myogenin_Expression->Myogenesis Drives

Caption: Proposed signaling pathway of this compound-induced myogenin expression.

Experimental Workflow

The general workflow for assessing the effect of this compound on myogenin expression is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis C2C12_Culture C2C12 Myoblast Culture Differentiation Induce Differentiation C2C12_Culture->Differentiation DCEBIO_Treatment This compound Treatment Differentiation->DCEBIO_Treatment RNA_Extraction RNA Extraction DCEBIO_Treatment->RNA_Extraction Protein_Extraction Protein Extraction DCEBIO_Treatment->Protein_Extraction qPCR qRT-PCR for Myogenin mRNA RNA_Extraction->qPCR Western_Blot Western Blot for Myogenin Protein Protein_Extraction->Western_Blot Immunofluorescence Immunofluorescence for Myogenin Localization Protein_Extraction->Immunofluorescence

Caption: Experimental workflow for assessing this compound's effect on myogenin.

Experimental Protocols

C2C12 Cell Culture and Differentiation

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 70-80% confluency.

  • For differentiation experiments, seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence).

  • Allow cells to reach 80-90% confluency in GM.

  • To induce differentiation, aspirate GM and replace it with DM.

This compound Treatment
  • Prepare working solutions of this compound in DM at the desired final concentrations (e.g., 1, 10, 50 µM).

  • Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Add the this compound or vehicle control solutions to the cells in DM.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess myogenin expression.

Quantitative Real-Time PCR (qRT-PCR) for Myogenin mRNA Expression

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Myogenin and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • RNA Extraction: Following this compound treatment, wash cells with ice-cold PBS and lyse them. Extract total RNA according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for myogenin and the housekeeping gene, and qPCR master mix.

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in myogenin mRNA expression, normalized to the housekeeping gene and the vehicle control.

Western Blotting for Myogenin Protein Expression

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Myogenin

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-myogenin antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software and normalize myogenin protein levels to the loading control.

Immunofluorescence for Myogenin Localization

Materials:

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody against Myogenin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Protocol:

  • Cell Fixation and Permeabilization:

    • After this compound treatment, wash cells grown on chamber slides with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with blocking solution for 30 minutes.

    • Incubate with the primary anti-myogenin antibody for 1 hour at room temperature.

    • Wash with PBST.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining and Mounting:

    • Wash with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images to observe the expression and localization of myogenin within the cells.

References

Application Notes and Protocols for Studying Chloride Secretion in Cystic Fibrosis Models Using DCEBIO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder characterized by defective chloride and bicarbonate transport across epithelial surfaces, primarily due to mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs. Therapeutic strategies for CF aim to restore CFTR function, either by correcting the protein's trafficking to the cell surface (correctors) or by enhancing its channel activity (potentiators).

DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a small molecule activator of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1, also known as IKCa or KCNN4). Activation of basolateral KCa3.1 channels in epithelial cells hyperpolarizes the cell membrane, thereby increasing the electrochemical driving force for apical chloride efflux through CFTR. This application note provides detailed protocols and data for utilizing this compound to study and potentiate chloride secretion in various cystic fibrosis models. Recent studies have demonstrated that this compound can enhance chloride secretion in both wild-type and, significantly, in corrector-rescued mutant CFTR-expressing human bronchial epithelial cells, highlighting its potential as an adjunctive therapy.[1][2]

Mechanism of Action

This compound's primary mechanism of action in potentiating CFTR-mediated chloride secretion is indirect. It directly activates the KCa3.1 potassium channel located on the basolateral membrane of epithelial cells. The subsequent efflux of potassium ions leads to hyperpolarization of the cell membrane. This increased negative intracellular potential enhances the electrochemical gradient for negatively charged chloride ions to exit the cell through the apically located CFTR channels.[3][4] This process is crucial for effective transepithelial chloride secretion. Additionally, some evidence suggests that this compound's effects on chloride secretion are intertwined with the cAMP/PKA signaling pathway, which is a primary activator of CFTR.[3]

Simplified Signaling Pathway of this compound-Mediated CFTR Potentiation cluster_basolateral Basolateral Membrane cluster_intracellular Intracellular Space cluster_apical Apical Membrane This compound This compound KCa31 KCa3.1 Channel This compound->KCa31 Activates K_efflux K+ Efflux KCa31->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Driving_Force Increased Cl- Driving Force Hyperpolarization->Driving_Force Cl_secretion Chloride Secretion Driving_Force->Cl_secretion cAMP_PKA cAMP/PKA Pathway CFTR CFTR Channel cAMP_PKA->CFTR Activates CFTR->Cl_secretion

This compound Signaling Pathway

Data Presentation

The following tables summarize the quantitative effects of this compound on chloride secretion in different CF models. The data is primarily presented as the change in short-circuit current (ΔIsc), a direct measure of transepithelial ion transport.

Table 1: Effect of this compound on Short-Circuit Current (Isc) in Mouse Jejunum [3]

ConditionAgonistConcentrationΔIsc (µA/cm²)
ControlThis compound100 µM61 ± 6
Forskolin (B1673556) Pre-treatmentThis compound100 µM43 ± 5 (peak)
17 ± 10 (steady-state)
ControlForskolin10 µM82 ± 13

Table 2: Effect of this compound on Chloride Current (ICl) in Primary Human Bronchial Epithelial (HBE) Cells [1]

Cell Type (CFTR genotype)TreatmentChange in ICl
Wild-TypeThis compoundStimulation of ICl
F508delThis compoundNo stimulation of ICl
F508del (VX-445 + VX-661 corrected) + G551D (VX-770 potentiated)This compoundNearly doubled ICl

Experimental Protocols

Protocol 1: Ussing Chamber Assay for Chloride Secretion in CFBE41o- Cell Monolayers

This protocol is adapted for the human bronchial epithelial cell line CFBE41o-, which is homozygous for the F508del CFTR mutation.[5][6]

Materials:

  • CFBE41o- cells

  • Collagen-coated permeable supports (e.g., Transwell®)

  • Cell culture medium

  • Ussing chamber system

  • Ringer's solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 KH₂PO₄, 1.24 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 D-glucose, pH 7.4)

  • Amiloride (B1667095)

  • Forskolin

  • This compound

  • CFTR inhibitors (e.g., CFTRinh-172 or Glybenclamide)

  • Gas mixture: 95% O₂ / 5% CO₂

Procedure:

  • Cell Culture:

    • Culture CFBE41o- cells on collagen-coated permeable supports at an air-liquid interface until a confluent monolayer is formed and a stable transepithelial electrical resistance (TEER) is achieved.

    • For studies involving rescued F508del-CFTR, incubate the cells at a lower temperature (e.g., 27°C) for 48 hours prior to the experiment or treat with CFTR correctors (e.g., VX-809, VX-445, VX-661) according to the manufacturer's protocol.

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the cell monolayers in the Ussing chambers.

    • Fill both the apical and basolateral chambers with pre-warmed (37°C) Ringer's solution and continuously bubble with the 95% O₂ / 5% CO₂ gas mixture.

    • Measure the short-circuit current (Isc) under voltage-clamp conditions.

  • Measurement of Chloride Secretion:

    • Allow the baseline Isc to stabilize.

    • Add amiloride (e.g., 100 µM) to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).

    • After the Isc stabilizes, add forskolin (e.g., 10-20 µM) to the basolateral side to activate CFTR through the cAMP pathway.

    • Once a stable forskolin-stimulated Isc is achieved, add this compound (e.g., 50-100 µM) to the basolateral chamber to assess its potentiating effect.

    • To confirm that the observed current is mediated by CFTR, add a CFTR inhibitor (e.g., 20 µM CFTRinh-172) to the apical chamber at the end of the experiment.

  • Data Analysis:

    • Record the changes in Isc in response to each compound.

    • Calculate the net change in Isc (ΔIsc) by subtracting the baseline current from the peak current after the addition of each agonist.

Ussing Chamber Experimental Workflow start Start culture Culture CFBE41o- cells on permeable supports start->culture rescue Rescue F508del-CFTR (low temp or correctors) culture->rescue mount Mount inserts in Ussing chambers rescue->mount stabilize Stabilize baseline Isc mount->stabilize amiloride Add Amiloride (apical) stabilize->amiloride forskolin Add Forskolin (basolateral) amiloride->forskolin This compound Add this compound (basolateral) forskolin->this compound inhibitor Add CFTR inhibitor (apical) This compound->inhibitor analyze Analyze ΔIsc inhibitor->analyze end End analyze->end

Ussing Chamber Workflow
Protocol 2: Chloride Secretion Measurement in Primary Human Bronchial Epithelial (HBE) Cells

This protocol is designed for use with primary HBE cells cultured from non-CF donors or CF patients with various mutations.[1][2]

Materials:

  • Primary HBE cells

  • Appropriate cell culture medium and supplements

  • Collagen-coated permeable supports

  • Ussing chamber system

  • Ringer's solution

  • Amiloride

  • Forskolin

  • This compound

  • CFTR correctors (e.g., VX-445, VX-661) and potentiators (e.g., VX-770) as required for specific mutations.

  • Gas mixture: 95% O₂ / 5% CO₂

Procedure:

  • Cell Culture and Differentiation:

    • Culture primary HBE cells on collagen-coated permeable supports at an air-liquid interface to allow for differentiation into a pseudostratified epithelium.

    • For CF patient-derived cells, pre-treat with appropriate CFTR modulators (correctors and/or potentiators) for the specific mutation being studied. For example, for F508del homozygous cells, treat with a combination of correctors like VX-445 and VX-661.

  • Ussing Chamber Measurement:

    • Follow the same Ussing chamber setup and stabilization procedure as described in Protocol 1.

    • Inhibit ENaC with apical amiloride.

    • For studies on corrector-rescued mutant CFTR, after amiloride, add a CFTR potentiator such as VX-770 to the basolateral side, followed by forskolin to maximally activate the rescued CFTR.

    • Once a stable current is achieved, add this compound to the basolateral chamber to determine its additive potentiating effect.

    • Confirm the CFTR-dependence of the current with a specific inhibitor.

  • Data Interpretation:

    • A significant increase in Isc upon the addition of this compound in modulator-treated CF HBE cells indicates that enhancing the driving force for chloride secretion can further augment the function of rescued CFTR.

Conclusion

This compound serves as a valuable research tool for investigating the mechanisms of chloride secretion in cystic fibrosis models. Its ability to potentiate CFTR-mediated chloride secretion, particularly in conjunction with CFTR correctors and potentiators, suggests a potential therapeutic avenue for enhancing the efficacy of current CF treatments. The protocols outlined in this application note provide a framework for researchers to explore the effects of this compound and other KCa3.1 activators in various in vitro CF models.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DCEBIO Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: We are observing high variability in our experimental results with this compound between different experimental runs. What are the potential sources of this inconsistency?

A1: High variability in this compound experiments can arise from several factors related to cell culture conditions, reagent handling, and experimental parameters. Key areas to investigate include:

  • Cell Line Integrity: High passage numbers can lead to altered cell morphology, growth rates, and protein expression, affecting responsiveness to this compound.[1][2][3] It is recommended to use cells within a consistent and low passage range.

  • Reagent Stability: Improper storage and handling of this compound can lead to its degradation, resulting in reduced potency.[4][5] Ensure it is stored as recommended by the supplier.

  • Cell Density: The density of cells at the time of treatment can significantly impact their physiological state and response to stimuli.[6][7][8][9] Standardize seeding density across experiments.

  • Serum Variability: Different lots of serum can contain varying levels of growth factors and other components that may interact with this compound or its signaling pathways.[10][11]

In Vitro Experiments (e.g., C2C12 Myotubes)

Q2: Our in vitro experiments with C2C12 myotubes show inconsistent effects of this compound on myogenic differentiation. What could be the cause?

A2: Inconsistent myogenic differentiation in C2C12 cells treated with this compound can be due to several factors specific to this cell line and differentiation protocol:

  • Differentiation State: The timing of this compound application is crucial. Studies have shown that its hypertrophic effects are most pronounced when applied during the early stages of myogenic differentiation.[12]

  • Concentration Optimization: The optimal concentration of this compound can vary. A concentration-dependent effect on myotube diameter has been observed in C2C12 cells.[12] It is important to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Culture Medium: Ensure the differentiation medium is consistent. For C2C12 cells, this typically involves a switch from a high-serum growth medium to a low-serum differentiation medium (e.g., DMEM with 2% horse serum).

Electrophysiology Experiments

Q3: We are seeing variable results in our patch-clamp experiments investigating this compound's effect on ion channels. What should we check?

A3: Inconsistent results in electrophysiology experiments with this compound can be attributed to:

  • Channel Expression Levels: The expression levels of target channels, such as intermediate-conductance Ca2+-activated K+ (IK) channels, can vary with cell passage and culture conditions.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects.[13][14][15] For example, it has been shown to inhibit maxi-K channel activity in some systems.[16] Using the lowest effective concentration can help minimize these effects.

  • Experimental Controls: It is crucial to include appropriate controls, such as using specific channel blockers like TRAM-34 for IK channels, to confirm the specificity of the observed effects.[17]

Data Presentation

Table 1: Troubleshooting Common Issues with Inconsistent this compound Results

Issue Potential Cause Recommended Action
High inter-experimental variability Cell passage number too high or inconsistent.Use cells within a defined low passage range (e.g., <20 passages).[1]
Reagent degradation.Prepare fresh stock solutions of this compound and store them properly.[4]
Inconsistent cell density at the time of treatment.Standardize cell seeding density and confluence before treatment.[6][9]
Reduced or no effect of this compound Sub-optimal concentration.Perform a dose-response experiment to determine the EC50 in your system.
Incorrect timing of application.Optimize the timing of this compound treatment, especially in differentiation studies.[12]
Low expression of target channels.Verify the expression of IK/SK channels in your cell line.
Unexpected or off-target effects Concentration of this compound is too high.Use the lowest effective concentration and include specific channel blockers as controls.[13][16]
Interaction with other cellular components.Consider potential interactions with other signaling pathways or experimental reagents.

Experimental Protocols

Generalized Protocol for Investigating the Effect of this compound on Myogenic Differentiation in C2C12 Cells

  • Cell Culture:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Use cells with a low passage number (e.g., <20) for all experiments.

  • Induction of Differentiation:

    • Seed C2C12 cells in appropriate culture plates to reach approximately 80% confluency.

    • To induce differentiation, replace the growth medium with a differentiation medium (DMEM with 2% horse serum and antibiotics).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[4]

    • On the first day of differentiation, add this compound to the differentiation medium at the desired final concentrations. A typical starting concentration is 10 µM.[17][18] Include a vehicle control (DMSO alone).

    • Perform a dose-response curve (e.g., 1 µM, 10 µM, 50 µM) to determine the optimal concentration.

  • Assessment of Myogenic Differentiation:

    • Continue to culture the cells in the differentiation medium with this compound for 4-5 days, changing the medium every 48 hours.

    • Assess myotube formation using techniques such as May-Grünwald-Giemsa staining.

    • Quantify myogenic differentiation by calculating the fusion index (percentage of nuclei within myotubes).

    • Analyze the expression of myogenic markers such as myosin heavy chain II (MHCII) and myogenin by Western blotting or RT-qPCR.[17]

  • Controls:

    • To confirm the mechanism of action, co-treat cells with this compound and a specific IK channel blocker (e.g., TRAM-34) or an SK channel blocker (e.g., apamin).[17]

Mandatory Visualization

DCEBIO_Signaling_Pathway This compound This compound IK_channel IK Channel (KCa3.1) This compound->IK_channel Hyperpolarization Membrane Hyperpolarization IK_channel->Hyperpolarization Akt_mTOR Akt/mTOR Pathway IK_channel->Akt_mTOR Myogenic_Differentiation Myogenic Differentiation Hyperpolarization->Myogenic_Differentiation Myotube_Formation Myotube Formation Myogenic_Differentiation->Myotube_Formation MHCII_Myogenin MHCII & Myogenin Expression Myogenic_Differentiation->MHCII_Myogenin Myotube_Hypertrophy Myotube Hypertrophy Akt_mTOR->Myotube_Hypertrophy

Caption: Signaling pathway of this compound in promoting myogenic differentiation.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Cells Check Cell Culture Conditions: - Passage Number - Cell Density - Serum Lot Start->Check_Cells Check_Reagent Verify this compound Integrity: - Fresh Stock Solution - Proper Storage Start->Check_Reagent Check_Protocol Review Experimental Protocol: - Concentration - Incubation Time - Controls Start->Check_Protocol Inconsistent_Results Results Still Inconsistent Check_Cells->Inconsistent_Results If issues found, re-run experiment Check_Reagent->Inconsistent_Results If issues found, re-run experiment Check_Protocol->Inconsistent_Results If issues found, re-run experiment Consistent_Results Consistent Results Optimize_Parameters Optimize Experimental Parameters: - Dose-Response Curve - Time Course Inconsistent_Results->Optimize_Parameters If no obvious issues Consult Consult Literature/ Technical Support Inconsistent_Results->Consult If optimization fails Optimize_Parameters->Consistent_Results Logical_Relationships DCEBIO_Activity This compound Activity Consistent_Data Consistent Data DCEBIO_Activity->Consistent_Data influences Cell_Health Cell Health & Passage Cell_Health->Consistent_Data influences Protocol_Accuracy Protocol Accuracy Protocol_Accuracy->Consistent_Data influences

References

Technical Support Center: Optimizing Myotube Formation with DCEBIO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) in promoting myotube formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote myotube formation?

This compound is a small molecule that acts as an opener for small/intermediate conductance calcium-activated potassium channels (SK/IKCa channels).[1][2][3] Its primary mechanism in promoting myotube formation involves the activation of Intermediate Conductance Ca2+-activated K+ (IKCa) channels on the myoblast membrane.[1][2][3] This activation leads to membrane hyperpolarization, a critical trigger for myogenic differentiation.[1][2][3] This hyperpolarization facilitates the fusion of myoblasts into multinucleated myotubes.[1]

Q2: What is the optimal concentration of this compound for inducing myotube formation?

Based on in vitro studies using C2C12 myoblasts, a concentration of 10 µM this compound has been shown to significantly increase myotube formation.[1] The effects of this compound on myotube diameter have been observed in a concentration-dependent manner, with notable increases at 1, 3, and 10 µM.[4]

Q3: How long does it take to see the effects of this compound on myotube formation?

In C2C12 cell culture, enhanced myotube formation with this compound treatment is typically observed after 4 days in differentiation medium.[1] Increased myotube diameter as a result of this compound treatment has been documented after 6 days of differentiation.[4]

Q4: Can the effects of this compound be blocked or reversed?

Yes, the pro-myogenic effects of this compound can be inhibited. The IKCa channel blocker, TRAM-34 (at a concentration of 1 µM), has been shown to reduce both the this compound-induced myotube formation and membrane hyperpolarization.[1][5]

Q5: Does this compound affect myotube size in addition to formation?

Yes, this compound not only promotes the formation of myotubes but also increases their diameter (hypertrophy).[4][6] This hypertrophic effect is mediated through the activation of IKCa channels located in the mitochondria, which triggers a signaling cascade involving mitochondrial reactive oxygen species (mitoROS), Akt, and the mammalian target of rapamycin (B549165) (mTOR).[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no myotube formation despite this compound treatment. 1. Suboptimal cell confluency before differentiation. 2. Ineffective differentiation medium. 3. Incorrect concentration of this compound. 4. Low passage number of C2C12 cells.1. Ensure C2C12 myoblasts reach 90-100% confluency before switching to differentiation medium.[7] 2. Use a low-serum differentiation medium, typically DMEM supplemented with 2% horse serum.[8] 3. Prepare fresh this compound solutions and verify the final concentration in the culture medium is optimal (e.g., 10 µM). 4. Use C2C12 cells at a consistent and appropriate passage number, as differentiation potential can be lost over time.[9]
High cell death after switching to differentiation medium. 1. Abrupt change in serum concentration. 2. Poor cell health prior to differentiation.1. Gradually reduce the serum concentration over 24-48 hours before switching to the final differentiation medium. 2. Ensure myoblasts are healthy and actively proliferating before inducing differentiation. Avoid letting them become over-confluent before the switch.
Myotubes are forming but appear thin and small. 1. Insufficient duration of this compound treatment. 2. Depletion of nutrients in the medium.1. Extend the differentiation period to at least 6 days to observe hypertrophic effects.[4] 2. Change the differentiation medium with fresh this compound every 24-48 hours.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent timing of medium changes and treatments. 3. Quality of reagents (e.g., horse serum, this compound).1. Maintain a consistent seeding density for all experiments to ensure comparable cell numbers at the start of differentiation.[10] 2. Adhere strictly to the established experimental timeline for medium changes and the addition of this compound. 3. Use high-quality, tested reagents and consider lot-to-lot variability of serum.

Quantitative Data Summary

Table 1: Effect of this compound on Myotube Formation and Membrane Potential in C2C12 Myoblasts

ParameterControl10 µM this compound10 µM this compound + 1 µM TRAM-34
Fusion Index (%) Baseline35.3 ± 2.026.1 ± 2.4
Membrane Potential (mV) -15.1 ± 4.7-28.3 ± 8.7Reduced hyperpolarization

Data adapted from Ono et al., 2017.[1]

Table 2: Effect of this compound on Myotube Diameter in C2C12 Myotubes

TreatmentMyotube Diameter (µm)
Control 11.3 ± 5.8
10 µM this compound 21.7 ± 10.5

Data adapted from Iseki et al., 2021.[4]

Experimental Protocols

Protocol 1: C2C12 Myoblast Differentiation and this compound Treatment

  • Cell Seeding: Seed C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach 90-100% confluency within 24-48 hours. Culture in Growth Medium (DMEM with 10% Fetal Bovine Serum, 100 units/mL penicillin, and 100 µg/mL streptomycin).

  • Induction of Differentiation: Once cells are confluent, aspirate the Growth Medium and wash the cells once with sterile Phosphate Buffered Saline (PBS).

  • Treatment: Add Differentiation Medium (DMEM with 2% horse serum, 100 units/mL penicillin, and 100 µg/mL streptomycin) containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Replace the medium with fresh Differentiation Medium containing this compound or vehicle every 48 hours.

  • Analysis: After 4-6 days of differentiation, myotubes can be fixed and stained for analysis of fusion index (e.g., with May-Grunwald-Giemsa stain) or immunofluorescence staining for muscle-specific proteins like Myosin Heavy Chain II.[1]

Signaling Pathways and Workflows

DCEBIO_Myotube_Formation_Pathway This compound This compound IKCa_mem IKCa Channel (Plasma Membrane) This compound->IKCa_mem Activates Hyperpolarization Membrane Hyperpolarization IKCa_mem->Hyperpolarization Leads to Ca_influx Ca2+ Influx Hyperpolarization->Ca_influx Triggers Myogenin Myogenin Expression Ca_influx->Myogenin Myoblast_Fusion Myoblast Fusion Myogenin->Myoblast_Fusion Myotube_Formation Myotube Formation Myoblast_Fusion->Myotube_Formation TRAM34 TRAM-34 TRAM34->IKCa_mem Inhibits

Caption: this compound-induced signaling pathway for myotube formation.

DCEBIO_Myotube_Hypertrophy_Pathway This compound This compound IKCa_mito Mitochondrial IKCa Channel This compound->IKCa_mito Activates mitoROS mitoROS Production IKCa_mito->mitoROS Akt Akt Activation mitoROS->Akt mTOR mTOR Activation Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Myotube_Hypertrophy Myotube Hypertrophy Protein_Synthesis->Myotube_Hypertrophy

Caption: this compound's mitochondrial pathway for myotube hypertrophy.

Experimental_Workflow Start Seed C2C12 Myoblasts Proliferation Proliferate to 90-100% Confluency Start->Proliferation Differentiation Switch to Differentiation Medium Proliferation->Differentiation Treatment Add this compound (e.g., 10 µM) Differentiation->Treatment Incubation Incubate 4-6 Days (Change medium every 48h) Treatment->Incubation Analysis Fix, Stain, and Analyze (Fusion Index, Diameter) Incubation->Analysis

Caption: Experimental workflow for this compound-induced myotube formation.

References

Technical Support Center: Refining DCEBIO Protocols for Reproducible Myogenic Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing DCEBIO (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) for promoting robust and reproducible myogenic differentiation. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce myogenic differentiation?

A1: this compound is a small molecule that acts as an opener of small/intermediate conductance Ca2+-activated K+ (SK/IK) channels.[1] Specifically, its pro-myogenic effects are mediated through the activation of intermediate conductance Ca2+-activated K+ (IKCa) channels.[1][2][3] This channel activation leads to membrane hyperpolarization, a critical trigger for myoblast fusion and differentiation into myotubes.[1][4] The process involves the upregulation of key myogenic regulatory factors, such as myogenin.[1][5]

Q2: What is the primary cell line used to study the effects of this compound on myogenesis?

A2: The most commonly used cell line is the C2C12 mouse myoblast cell line. These cells are a well-established model for studying myogenesis as they readily differentiate into myotubes under appropriate culture conditions.

Q3: What are the expected outcomes of treating C2C12 myoblasts with this compound?

A3: Treatment of C2C12 myoblasts with this compound during differentiation is expected to result in:

  • Increased myotube formation and a higher fusion index.[1][5]

  • Enhanced expression of myogenic marker proteins, such as Myosin Heavy Chain II (MHC II).[1][5]

  • Increased expression of the myogenic regulatory factor, myogenin.[1][5]

  • An increase in myotube diameter, indicating hypertrophy.[6][7]

Q4: Can the effects of this compound be inhibited?

A4: Yes, the pro-myogenic effects of this compound can be inhibited by TRAM-34, a specific blocker of IKCa channels.[1][3][5] This confirms that this compound's primary mechanism of action in this context is through IKCa channel activation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key myogenic differentiation parameters in C2C12 cells.

Table 1: Effect of this compound Concentration on Myotube Fusion Index

This compound Concentration (µM)Fusion Index (%) (Mean ± S.E.)
0 (Control)~15-20%
1~20-25%
3~25-30%
10~30-35%

Data synthesized from findings reported in Tanaka S, et al. (2017).[5]

Table 2: Effect of this compound Concentration on Myotube Diameter

This compound Concentration (µM)Myotube Diameter (µm) (Mean ± S.D.)
0 (Control)11.3 ± 5.8
1Increased
3Increased
1021.7 ± 10.5

Data extracted from Iseki Y, et al. (2021).[6]

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Myogenic Differentiation with this compound

This protocol details the steps for culturing C2C12 myoblasts and inducing myogenic differentiation with the addition of this compound.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • TRAM-34 (optional, for inhibition control)

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture plates/flasks

Procedure:

  • Cell Seeding:

    • Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO2 incubator.

    • Passage cells before they reach 80% confluency to maintain their myogenic potential.

    • For differentiation experiments, seed cells in appropriate culture plates and grow until they reach 80-90% confluency.

  • Induction of Differentiation:

    • Aspirate the Growth Medium from the confluent C2C12 cells.

    • Wash the cells once with sterile PBS.

    • Aspirate the PBS and add Differentiation Medium.

    • To the experimental wells, add this compound to the desired final concentration (e.g., 1, 3, or 10 µM). For control wells, add an equivalent volume of the vehicle (DMSO).

    • If using an inhibitor, pre-incubate the cells with TRAM-34 for 30 minutes before adding this compound.

  • Maintenance and Observation:

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • Replace the Differentiation Medium (with fresh this compound/inhibitor) every 24 hours.

    • Monitor the cells daily for myotube formation. Myotubes are elongated, multinucleated cells.

    • Differentiation is typically assessed between 4 to 6 days.

Protocol 2: Immunocytochemistry for Myosin Heavy Chain II (MHC II)

This protocol is for the visualization and confirmation of myotube formation by staining for a key myogenic marker.

Materials:

  • Differentiated C2C12 myotubes in culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Goat Serum in PBS

  • Primary Antibody: Anti-Myosin Heavy Chain II (MHC II) antibody

  • Secondary Antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting Medium

Procedure:

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary anti-MHC II antibody in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount a coverslip over the cells using an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Myogenic Differentiation Efficiency (Low Fusion Index) 1. Suboptimal Cell Confluency: Cells were not 80-90% confluent when differentiation was induced. 2. Cell Passage Number: C2C12 cells were at a high passage number and have lost myogenic potential. 3. This compound Concentration: The concentration of this compound may be too low. 4. Horse Serum Quality: The batch of horse serum may not be optimal for differentiation.1. Ensure cells are at the correct confluency before switching to differentiation medium. 2. Use C2C12 cells at a lower passage number. 3. Perform a dose-response experiment to determine the optimal this compound concentration (1-10 µM is a good starting range). 4. Test different lots of horse serum to find one that supports robust differentiation.
Cell Detachment or Death 1. This compound Cytotoxicity: High concentrations of this compound may be toxic to the cells. 2. DMSO Toxicity: The final concentration of the vehicle (DMSO) may be too high. 3. Harsh Medium Changes: Vigorous pipetting during medium changes can dislodge cells.1. Lower the concentration of this compound. Perform a toxicity assay to determine the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is below 0.1%. 3. Be gentle when changing the medium. Aspirate from the side of the well and add new medium slowly.
Inconsistent/Variable Results 1. Inconsistent Cell Seeding Density: Variation in the initial number of cells can lead to differences in confluency and differentiation. 2. Inconsistent this compound Application: Inaccurate pipetting of the small molecule. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different environmental conditions.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and ensure proper mixing of this compound in the medium. 3. Avoid using the outer wells of multi-well plates for experiments, or fill them with sterile PBS to maintain humidity.
No Enhancement of Differentiation with this compound 1. Inactive this compound: The this compound compound may have degraded. 2. Presence of IKCa Channel Blockers: The medium or supplements may contain unknown inhibitors. 3. Cell Line Issues: The specific C2C12 subclone may not be responsive to IKCa channel activation.1. Use a fresh stock of this compound. Store the stock solution as recommended by the manufacturer. 2. Use a defined, serum-free differentiation medium if possible, or test different sources of serum. Confirm the effect with a positive control. 3. Test the responsiveness of your C2C12 cells to other known myogenic inducers.

Visualizations

Signaling Pathways

DCEBIO_Signaling_Pathway This compound This compound IKCa IKCa Channel This compound->IKCa Activates Mito Mitochondria This compound->Mito Activates mitoIKCa Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization Leads to Myogenin Myogenin Expression Hyperpolarization->Myogenin Upregulates Myotube_Formation Myotube Formation (Fusion) Myogenin->Myotube_Formation TRAM34 TRAM-34 TRAM34->IKCa Inhibits MitoROS mitoROS Mito->MitoROS Increases Akt Akt MitoROS->Akt mTOR mTOR Akt->mTOR Myotube_Hypertrophy Myotube Hypertrophy (Increased Diameter) mTOR->Myotube_Hypertrophy

Caption: this compound-induced myogenic differentiation and hypertrophy signaling pathway.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed C2C12 Myoblasts start->seed_cells grow_confluent Grow to 80-90% Confluency in Growth Medium seed_cells->grow_confluent induce_diff Induce Differentiation (Switch to Differentiation Medium) grow_confluent->induce_diff add_this compound Add this compound (and/or Inhibitors) induce_diff->add_this compound incubate Incubate for 4-6 Days (Change medium daily) add_this compound->incubate analysis Analysis incubate->analysis immuno Immunocytochemistry (e.g., MHC II) analysis->immuno fusion_index Quantify Fusion Index and Myotube Diameter analysis->fusion_index end End immuno->end fusion_index->end

Caption: Experimental workflow for this compound-mediated myogenic differentiation.

Troubleshooting Logic

Troubleshooting_Logic start Low Myogenic Differentiation? check_confluency Was Confluency 80-90%? start->check_confluency yes1 Yes check_confluency->yes1 no1 No check_confluency->no1 check_passage Is Passage Number Low? yes2 Yes check_passage->yes2 no2 No check_passage->no2 check_serum Is Horse Serum Quality Good? yes3 Yes check_serum->yes3 no3 No check_serum->no3 optimize_this compound Optimize this compound Concentration yes1->check_passage adjust_seeding Adjust Seeding Density/Timing no1->adjust_seeding yes2->check_serum use_new_cells Use Lower Passage Cells no2->use_new_cells yes3->optimize_this compound test_new_serum Test New Lot of Horse Serum no3->test_new_serum

Caption: Troubleshooting decision tree for low myogenic differentiation.

References

Technical Support Center: Addressing DCEBIO Instability in Long-term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) in long-term cell culture experiments, ensuring its stability and consistent activity is paramount for reproducible and reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during prolonged experimental timelines.

Frequently Asked questions (FAQs)

Q1: What is the known stability of this compound in solid form and in solution?

Q2: How often should the cell culture medium containing this compound be replaced in long-term experiments?

A2: For long-term experiments, it is advisable to replace the medium with freshly diluted this compound every 24-48 hours. This practice helps to maintain a consistent concentration of the active compound, mitigating potential degradation and ensuring a continuous effect on the target ion channels. The exact frequency may need to be optimized depending on the cell type and the specific experimental goals.

Q3: Are there any known off-target effects of this compound that might become more prominent in long-term cultures?

A3: this compound is known to activate hKCa3.1 (IK1) potassium channels and consequently stimulate Cl- secretion via the CFTR channel. While specific long-term off-target effects are not extensively documented, prolonged activation of ion channels can lead to secondary effects on cell signaling, gene expression, and overall cell health. It is crucial to include appropriate controls, such as vehicle-treated cells and cells treated with a specific inhibitor of the target channel (e.g., TRAM-34 for IKCa channels), to distinguish between on-target and potential off-target effects.[1]

Q4: Can this compound impact cell viability and morphology over extended periods?

A4: While short-term applications of this compound in specific cell lines like C2C12 myoblasts have been shown to promote differentiation, the effects of long-term exposure on cell viability and morphology are not well-documented.[1][2] Prolonged alterations in ion channel activity can influence cell volume, proliferation, and apoptosis. Researchers should regularly monitor cell morphology and perform periodic viability assays (e.g., MTT or Calcein AM/EthD-1 staining) to assess the long-term health of the cell cultures.

Troubleshooting Guides

Issue 1: Diminishing or Inconsistent Biological Effect of this compound Over Time

Possible Causes:

  • Degradation of this compound in Culture Medium: Benzimidazole derivatives can be susceptible to hydrolysis or oxidation in aqueous solutions over time.

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and flasks, reducing the effective concentration in the medium.

  • Cellular Metabolism: Cells may metabolize this compound over time, leading to a decrease in its effective concentration.

Solutions:

  • Frequent Media Changes: Replace the culture medium with freshly prepared this compound solution every 24-48 hours.

  • Use of Low-Binding Plates: Consider using low-adhesion cell culture plates to minimize the loss of compound due to surface binding.

  • Concentration Optimization: Empirically determine the optimal this compound concentration and media change frequency for your specific long-term experiment.

Issue 2: Observed Cytotoxicity or Changes in Cell Morphology in Long-Term Cultures

Possible Causes:

  • Solvent Toxicity: If using a DMSO stock, the final concentration of DMSO in the culture medium may have cytotoxic effects, especially with repeated dosing.

  • On-Target Ion Channel Over-activation: Chronic activation of potassium channels can lead to persistent hyperpolarization, which may disrupt normal cellular processes and induce apoptosis.

  • Off-Target Effects: Prolonged exposure may lead to the manifestation of previously unobserved off-target effects.

Solutions:

  • Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the toxic threshold for your cell line (typically <0.1%).

  • Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course studies to identify a concentration of this compound that provides the desired biological effect without inducing significant cytotoxicity over the intended experimental duration.

  • Monitor Cell Health: Regularly assess cell viability using methods like Trypan Blue exclusion, MTT assay, or live/dead staining. Monitor for morphological changes such as cell shrinkage, membrane blebbing, or detachment.

Issue 3: Variability in Experimental Results Between Batches

Possible Causes:

  • Inconsistent Stock Solution Preparation: Variations in the preparation and storage of this compound stock solutions can lead to differences in potency.

  • Inconsistent Cell Culture Conditions: Minor variations in cell passage number, seeding density, or media composition can affect cellular responses to this compound.

Solutions:

  • Standardized Stock Preparation: Prepare a large, single batch of concentrated this compound stock solution, aliquot it into smaller volumes, and store it at -20°C or -80°C to ensure consistency across multiple experiments.

  • Consistent Cell Handling: Maintain consistent cell culture practices, including using cells within a defined passage number range and ensuring uniform seeding densities.

Data Presentation

Table 1: Solubility and Stock Solution Recommendations for this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Storage of Stock Solution
DMSO23.11100Aliquot and store at -20°C for up to one month.
Ethanol23.11100Aliquot and store at -20°C for up to one month.

Table 2: Troubleshooting Summary for Long-Term this compound Cell Culture

IssuePotential CauseRecommended Action
Decreased EfficacyThis compound degradation in mediaRefresh media with new this compound every 24-48h.
Adsorption to plasticUse low-binding culture plates.
CytotoxicitySolvent (DMSO) toxicityKeep final DMSO concentration <0.1%.
On-target channel over-activationPerform dose-response to find optimal concentration.
Result VariabilityInconsistent stock solutionPrepare and store aliquots of a single stock batch.
Inconsistent cell conditionsStandardize cell passage number and seeding density.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for long-term growth. Allow cells to adhere overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Medium Refreshment: Replace the medium with freshly prepared this compound or vehicle control every 48 hours for the duration of the experiment.

  • MTT Assay: At each desired time point (e.g., Day 3, 5, 7), add MTT solution to the wells and incubate according to the manufacturer's instructions.

  • Solubilization and Measurement: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (100 mM):

    • Based on the molecular weight of this compound (231.08 g/mol ), weigh out the required amount of solid compound.

    • Dissolve in an appropriate volume of high-purity DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the 100 mM this compound stock solution at room temperature.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is non-toxic to your cells.

    • Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.

Mandatory Visualizations

Signaling_Pathway This compound This compound IKCa hKCa3.1 (IK1) Channel This compound->IKCa Activates K_efflux K+ Efflux IKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization CFTR CFTR Channel Hyperpolarization->CFTR Potentiates Cl_secretion Cl- Secretion CFTR->Cl_secretion

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis start Seed Cells treat Treat cells with this compound start->treat prep_this compound Prepare fresh This compound solution prep_this compound->treat refresh Refresh medium with fresh this compound every 48h treat->refresh Loop for duration morphology Monitor Morphology treat->morphology refresh->treat refresh->morphology viability Assess Viability (e.g., MTT) refresh->viability endpoint Endpoint Analysis refresh->endpoint

Caption: Workflow for long-term cell culture with this compound.

References

Technical Support Center: Mitigating Potential DCEBIO Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed when using the small molecule DCEBIO in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a potent activator of the intermediate-conductance calcium-activated potassium channels (IKCa or KCa3.1). To a lesser extent, it also activates small-conductance calcium-activated potassium channels (SKCa). Its primary mechanism involves the opening of these channels, leading to an efflux of potassium ions from the cell. This results in hyperpolarization of the cell membrane.

Q2: Why am I observing cytotoxicity in my primary cells after treatment with this compound?

A2: While this compound is utilized for its specific effects on ion channel activation, cytotoxicity in sensitive primary cell lines can occur due to several factors:

  • Over-activation of KCa Channels: Excessive and sustained hyperpolarization due to high concentrations or prolonged exposure to this compound can disrupt normal cellular processes, leading to apoptosis.

  • Ionic Imbalance: The efflux of potassium ions can lead to a significant disruption in the ionic homeostasis of the cell, which is critical for survival.

  • Off-Target Effects: Although known for its specificity, high concentrations of any small molecule can lead to off-target effects, potentially impacting other vital cellular pathways.

  • Cell-Type Specific Sensitivity: Primary cells, being more physiologically relevant, can also be more sensitive to chemical perturbations than immortalized cell lines.

Q3: My primary cells are showing morphological changes (e.g., shrinking, detachment) after this compound treatment. Is this a sign of cytotoxicity?

A3: Yes, morphological changes such as cell shrinkage (a hallmark of apoptosis), rounding, and detachment from the culture surface are common indicators of cytotoxicity. If you observe these changes, it is crucial to perform a quantitative cell viability assay to confirm the extent of cell death.

Q4: Can the solvent used to dissolve this compound be the cause of cytotoxicity?

A4: this compound is typically dissolved in DMSO. While DMSO is a widely used solvent, it can be toxic to primary cells at higher concentrations (typically above 0.5%). It is essential to include a vehicle control (media with the same concentration of DMSO used for this compound treatment) in your experiments to rule out solvent toxicity.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment
Potential Cause Troubleshooting/Optimization Step
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported effective concentration for your cell type.
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect without inducing significant cell death through a time-course experiment.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1- 0.5%). Always include a solvent-only control.
Cell line is particularly sensitive. Some primary cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if your experimental goals permit, or perform extensive optimization of concentration and exposure time.
Issue 2: Inconsistent Results or Lack of Expected this compound Effect
Potential Cause Troubleshooting/Optimization Step
This compound is not active. Check the storage conditions and age of the compound. Prepare a fresh stock solution. Test the activity of this compound in a robust positive control cell line, if available.
Incorrect timing of this compound addition. Optimize the timing of this compound treatment relative to your experimental stimulus or endpoint.
Sub-optimal cell culture conditions. Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Refer to general primary cell culture best practices.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Curve

Objective: To identify the concentration range of this compound that is effective for its intended purpose without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate primary cells at a suitable density in a 96-well plate and allow them to adhere and stabilize for 24 hours.

  • Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is from 10 nM to 100 µM.

  • Controls: Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) at the highest concentration used for the this compound dilutions.

  • Incubation: Add the different concentrations of this compound and controls to the cells and incubate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay, which measures metabolic activity, or a fluorescence-based live/dead cell staining assay.

  • Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 (effective concentration) for your desired biological effect and the CC50 (cytotoxic concentration) where cell viability is reduced by 50%. The optimal concentration will be in a window that maximizes the desired effect while minimizing cytotoxicity.

Protocol 2: Time-Course Experiment to Minimize Exposure Time

Objective: To determine the minimum incubation time with this compound required to achieve the desired biological effect.

Methodology:

  • Cell Seeding: Plate primary cells in multiple plates or wells as described in Protocol 1.

  • Treatment: Treat the cells with a pre-determined, minimally toxic concentration of this compound (identified from the dose-response curve).

  • Time Points: At various time points (e.g., 2, 6, 12, 24, 48 hours), terminate the experiment for one set of wells/plates.

  • Assessment: At each time point, assess both the desired biological endpoint (e.g., membrane potential change, gene expression) and cell viability.

  • Data Analysis: Plot the biological effect and cell viability as a function of time. Identify the earliest time point at which a significant biological effect is observed without a substantial decrease in cell viability.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound in a Hypothetical Primary Endothelial Cell Line

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Biological Effect (%) (e.g., Hyperpolarization)
0 (Vehicle)1000
0.19815
19550
108590
505598
10020100

Note: This data is for illustrative purposes only. Actual results will vary depending on the primary cell type and experimental conditions.

Table 2: Illustrative Time-Course Data for this compound Treatment (10 µM)

Incubation Time (hours)Cell Viability (%)Biological Effect (%)
01000
69860
129285
248590
487092

Note: This data is for illustrative purposes only and suggests that a 12-hour incubation might be optimal in this hypothetical scenario.

Mandatory Visualizations

DCEBIO_Signaling_Pathway This compound This compound IKCa IKCa/KCa3.1 Channel This compound->IKCa Activates K_efflux K+ Efflux IKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Downstream Downstream Cellular Effects (e.g., Differentiation, Reduced Proliferation) Hyperpolarization->Downstream Cytotoxicity Potential Cytotoxicity (at high concentrations/ prolonged exposure) Hyperpolarization->Cytotoxicity Excessive/ Sustained Troubleshooting_Workflow start Observe Cytotoxicity with this compound check_solvent Run Vehicle Control (e.g., DMSO) start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent is Not Toxic check_solvent->solvent_ok No dose_response Perform Dose-Response Curve (Protocol 1) solvent_ok->dose_response time_course Perform Time-Course Experiment (Protocol 2) dose_response->time_course optimize Identify Optimal Concentration & Time time_course->optimize end Proceed with Optimized Experiment optimize->end

References

Technical Support Center: Optimizing DCEBIO for Maximal Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) to achieve maximal activation of intermediate conductance Ca2+-activated potassium (IKCa/KCa3.1) channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule opener of small/intermediate conductance Ca2+-activated K+ (SKCa/IKCa) channels.[1][2] Its primary mechanism involves binding to the channel protein, which increases the channel's open probability, leading to K+ efflux and membrane hyperpolarization.[3] In many cell types, its effects are predominantly mediated through the activation of IKCa channels.[1][2]

Q2: What are the typical working concentrations for this compound?

A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 1-30 µM are commonly reported in the literature. For example, in C2C12 myoblasts, concentrations of 1, 3, and 10 µM have been used to study myotube formation.[4] Electrophysiological studies in parotid acinar cells have utilized 10 µM this compound to activate IKCa channels.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is highly dependent on the desired outcome. For long-term studies, such as those investigating myogenic differentiation, incubation times can range from 4 to 6 days.[4][5] For experiments focused on achieving maximal channel activation for functional assays (e.g., electrophysiology, membrane potential measurements), a much shorter incubation time is typically required. It is recommended to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the point of maximal activation for your specific cell type and experimental conditions.

Q4: How can I confirm that this compound is activating IKCa channels in my experiment?

A4: Channel activation can be confirmed using several methods. The gold standard is patch-clamp electrophysiology to directly measure channel currents. Other methods include using fluorescent membrane potential dyes to detect hyperpolarization or employing biochemical assays to measure downstream effects of channel activation. To confirm the specificity for IKCa channels, you can use a selective blocker like TRAM-34 in a parallel experiment.[1][2] If the effects of this compound are inhibited by TRAM-34, it indicates that they are mediated by IKCa channel activation.[1][2]

Q5: Is this compound stable in cell culture medium?

A5: While specific long-term stability data for this compound in cell culture medium is not extensively published, it is common practice to prepare fresh solutions of small molecules for cell-based assays to avoid degradation.[6][7] For long-term experiments, the medium containing this compound should be replaced periodically, following the standard cell culture protocol for medium changes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect after this compound application. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type.Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the EC50.
Incorrect Incubation Time: The incubation time may be too short or too long to observe the desired effect.For channel activation, perform a time-course experiment (e.g., 5 min to 2 hours). For longer-term effects like differentiation, ensure the incubation period is sufficient (e.g., several days).
Low Channel Expression: The cells may have low or no expression of IKCa channels.Verify the expression of KCa3.1 channels in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.
Compound Degradation: The this compound stock solution may have degraded.Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it appropriately (typically at -20°C or -80°C).
High cell toxicity or unexpected off-target effects. Concentration Too High: The concentration of this compound may be in the toxic range for your cells.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is below the toxic level for your cells (typically <0.1-0.5%). Run a solvent-only control.
Off-Target Effects: At high concentrations, this compound may have off-target effects.Use the lowest effective concentration determined from your dose-response studies. Confirm specificity with an IKCa channel blocker like TRAM-34.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect responsiveness.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment.
Inaccurate Pipetting or Dilution: Errors in preparing working solutions can lead to variability.Calibrate your pipettes regularly and prepare fresh dilutions for each experiment.
Fluctuations in Experimental Conditions: Variations in temperature, CO2 levels, or incubation times can impact results.Standardize all experimental parameters and ensure they are consistent across all replicates and experiments.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Maximal IKCa Channel Activation

This protocol outlines a general method to determine the optimal incubation time for this compound to induce maximal channel activation, as measured by changes in membrane potential.

Materials:

  • Cells of interest cultured on a suitable plate (e.g., 96-well black, clear-bottom plate for fluorescence measurements)

  • This compound

  • IKCa channel blocker (e.g., TRAM-34)

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Seed cells at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the membrane potential dye according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare a 2X working solution of this compound at the desired final concentration in the assay buffer. Also, prepare a 2X working solution of an IKCa channel blocker (e.g., TRAM-34) for control wells.

  • Assay:

    • Place the cell plate in the fluorescence plate reader and allow the temperature to equilibrate.

    • Establish a baseline fluorescence reading for 2-5 minutes.

    • Add the 2X this compound solution to the wells.

    • Immediately begin recording the fluorescence signal at regular intervals (e.g., every 15-30 seconds) for a total duration of at least 30-60 minutes.

  • Data Analysis:

    • Plot the change in fluorescence intensity over time.

    • The time point at which the fluorescence change reaches its maximum and plateaus indicates the optimal incubation time for maximal channel activation under these conditions.

    • In wells treated with the IKCa channel blocker, the this compound-induced fluorescence change should be significantly reduced, confirming the involvement of IKCa channels.

Protocol 2: Electrophysiological Recording of this compound-Activated Currents

This protocol provides a basic outline for measuring IKCa channel currents activated by this compound using whole-cell patch-clamp electrophysiology.

Materials:

  • Cells expressing IKCa channels

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated free Ca2+ concentration, pH 7.2)

  • This compound stock solution

Methodology:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Obtain a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of, for example, -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV) to elicit currents.

    • Record baseline currents in the absence of this compound.

  • This compound Application:

    • Perfuse the external solution containing the desired concentration of this compound onto the cell.

    • Continuously record the currents during and after this compound application to observe the activation of IKCa channels. The time to maximal current activation can be determined from these recordings.

  • Data Analysis:

    • Measure the current amplitude at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationship plots to characterize the activated current.

    • The time course of current activation upon this compound application will indicate the kinetics of channel opening.

Visualizations

DCEBIO_Signaling_Pathway This compound This compound IKCa IKCa (KCa3.1) Channel This compound->IKCa Binds to and activates K_efflux K+ Efflux IKCa->K_efflux Opens to allow Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Downstream Downstream Cellular Effects (e.g., Myogenic Differentiation) Hyperpolarization->Downstream

Caption: Signaling pathway of this compound-induced IKCa channel activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells DCEBIO_Prep 2. Prepare this compound Solution Incubation 3. Incubate Cells with this compound DCEBIO_Prep->Incubation Measurement 4. Measure Channel Activation Incubation->Measurement Data_Analysis 5. Analyze Data Measurement->Data_Analysis Conclusion 6. Determine Optimal Time Data_Analysis->Conclusion

Caption: Workflow for determining optimal this compound incubation time.

Troubleshooting_Logic Start Experiment Start Check_Effect Observe Expected Effect? Start->Check_Effect Success Experiment Successful Check_Effect->Success Yes Troubleshoot Troubleshoot Check_Effect->Troubleshoot No Check_Conc Verify Concentration Troubleshoot->Check_Conc Check_Time Verify Incubation Time Troubleshoot->Check_Time Check_Cells Check Cell Health & Channel Expression Troubleshoot->Check_Cells Check_Compound Check Compound Integrity Troubleshoot->Check_Compound

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Troubleshooting Unexpected DCEBIO Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering unexpected effects of 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) on cell viability. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an opener of small/intermediate conductance Ca2+-activated potassium (SK/IK) channels, with a particular potency for the intermediate-conductance (IKCa or KCa3.1) channels.[1] Its primary action is to increase potassium ion efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential can trigger various downstream signaling events.

Q2: What are the known downstream effects of this compound-induced hyperpolarization?

A2: In skeletal muscle cells (C2C12 myoblasts), this compound-induced activation of IKCa channels has been shown to promote myogenic differentiation.[1] This process is linked to the production of mitochondrial reactive oxygen species (mitoROS) and the subsequent activation of the Akt/mTOR signaling pathway.[2]

Q3: Is this compound expected to be cytotoxic?

A3: Generally, this compound is not considered a cytotoxic agent and is primarily used to study the physiological roles of IKCa channels. However, like many bioactive small molecules, it can exhibit cytotoxic effects at high concentrations or in specific cell types. A related compound, 1-ethyl-2-benzimidazolinone (1-EBIO), has been shown to induce apoptosis in granulocytes through the production of mitochondrial ROS.[3]

Q4: What are the typical working concentrations for this compound?

A4: The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. For inducing myogenic differentiation in C2C12 cells, concentrations in the range of 10-50 µM have been used.[1] For stimulating Cl- secretion in mouse jejunum, the EC50 was found to be approximately 41 µM.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Troubleshooting Guide: Unexpected Decrease in Cell Viability

This guide addresses potential reasons for observing a decrease in cell viability upon treatment with this compound and provides systematic steps to identify and resolve the issue.

Problem 1: Significant cell death observed at expected working concentrations.

Possible Cause 1.1: High sensitivity of the cell line to potassium channel modulation.

  • Explanation: The expression and importance of IKCa channels can vary significantly between different cell lines. Cells that heavily rely on a specific membrane potential for survival or proliferation may be more susceptible to the hyperpolarizing effect of this compound.

  • Troubleshooting Steps:

    • Confirm IKCa Channel Expression: Verify the expression of KCa3.1 (IKCa) channels in your cell line using techniques like RT-qPCR, western blotting, or immunofluorescence.

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value for cytotoxicity in your specific cell line.

    • Use a Channel Blocker: Co-treat cells with this compound and a specific IKCa channel blocker, such as TRAM-34. If the cytotoxicity is ameliorated, it confirms that the effect is mediated by the on-target activity of this compound.

Possible Cause 1.2: Off-target effects of this compound.

  • Explanation: At higher concentrations, small molecules can exhibit off-target effects. While this compound is relatively specific for IKCa channels, it may interact with other ion channels or cellular proteins, leading to toxicity. For instance, this compound has been observed to have a minor inhibitory effect on maxi-K channels in the absence of IK1 channels.[4]

  • Troubleshooting Steps:

    • Literature Review: Search for any reported off-target effects of this compound on pathways relevant to your cell line.

    • Phenotypic Comparison: Compare the observed cellular morphology and death characteristics with those induced by known toxins that affect potential off-target pathways.

Possible Cause 1.3: Induction of Apoptosis via Mitochondrial Stress.

  • Explanation: this compound's mechanism involves the modulation of mitochondrial function, leading to the generation of mitoROS.[2] While this is linked to differentiation in some cells, excessive ROS production can induce oxidative stress and trigger the intrinsic apoptotic pathway. A similar compound, 1-EBIO, has been shown to cause apoptosis through mitochondrial ROS production.[3]

  • Troubleshooting Steps:

    • Measure Mitochondrial ROS: Use a fluorescent probe (e.g., MitoSOX) to quantify mitochondrial superoxide (B77818) levels after this compound treatment.

    • Assess Mitochondrial Membrane Potential: Employ a dye such as JC-1 or TMRE to determine if this compound is causing a collapse of the mitochondrial membrane potential, a key event in apoptosis.

    • Test for Caspase Activation: Perform assays for the activation of key apoptotic caspases, such as caspase-9 (initiator) and caspase-3 (executioner).[5][6]

    • Co-treatment with an Antioxidant: Investigate if co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can rescue the cells from this compound-induced death.

Problem 2: Inconsistent results and poor reproducibility of cell viability assays.

Possible Cause 2.1: Issues with this compound stock solution.

  • Explanation: The stability and accurate concentration of your this compound stock solution are critical for reproducible results.

  • Troubleshooting Steps:

    • Proper Storage: Ensure your this compound stock solution is stored correctly, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Fresh Preparation: If in doubt, prepare a fresh stock solution from a new vial of the compound.

    • Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound in your experiments.

Possible Cause 2.2: Sub-optimal cell culture conditions.

  • Explanation: Cell health and density at the time of treatment can significantly impact their response to a compound.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase at the time of treatment.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses.

Quantitative Data Summary

CompoundCell LineAssayParameterValueReference
This compoundC2C12 MyoblastsDifferentiationEffective Concentration10-50 µM[1]
This compoundMouse JejunumCl- SecretionEC5041 +/- 1 µM[2]
1-EBIO (related compound)GranulocytesApoptosisInduces apoptosis[3]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis via Caspase-3 Activation

Materials:

  • Cells treated with this compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and western blot apparatus

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: An increase in the band corresponding to cleaved caspase-3 indicates the induction of apoptosis.

Visualizations

DCEBIO_Signaling_Pathway This compound This compound IKCa IKCa Channel This compound->IKCa Activates K_efflux K+ Efflux IKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Mitochondria Mitochondria Hyperpolarization->Mitochondria Modulates mitoROS mitoROS Production Mitochondria->mitoROS ExcessiveROS Excessive ROS (High this compound Conc.) Mitochondria->ExcessiveROS Akt Akt mitoROS->Akt Activates mTOR mTOR Akt->mTOR Differentiation Myogenic Differentiation mTOR->Differentiation Promotes Apoptosis Apoptosis ExcessiveROS->Apoptosis Induces

Caption: this compound signaling leading to differentiation or apoptosis.

Troubleshooting_Workflow Start Unexpected Cell Death with this compound DoseResponse Perform Dose-Response (e.g., MTT Assay) Start->DoseResponse CheckStock Check this compound Stock (Age, Storage) Start->CheckStock CellHealth Verify Cell Health (Mycoplasma, Density) Start->CellHealth IsToxic Is it cytotoxic at expected concentration? DoseResponse->IsToxic OnTarget On-Target Effect? IsToxic->OnTarget Yes ConclusionReagent Re-evaluate protocol and reagents. IsToxic->ConclusionReagent No BlockerExp Co-treat with TRAM-34 OnTarget->BlockerExp OffTarget Investigate Off-Target Effects OnTarget->OffTarget No BlockerRescues Cytotoxicity Rescued? BlockerExp->BlockerRescues ApoptosisAssay Assess Apoptosis (Caspase-3, mitoROS) BlockerRescues->ApoptosisAssay No ConclusionOnTarget Cell line is highly sensitive. Optimize concentration. BlockerRescues->ConclusionOnTarget Yes ConclusionOffTarget Likely off-target effect. OffTarget->ConclusionOffTarget ConclusionApoptosis This compound induces apoptosis. Investigate pathway. ApoptosisAssay->ConclusionApoptosis

References

Navigating High-Thoroughput Screening with DCEBIO: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of Direct-to-Biology (DCEBIO) high-throughput screening (HTS), this technical support center provides essential guidance. The following troubleshooting guide and frequently asked questions (FAQs) address common challenges encountered during this compound experiments, with a focus on process improvements and data integrity.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your this compound high-throughput screening campaigns.

Question Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. - Incomplete reaction in some wells.- Inconsistent dispensing of crude reaction mixture.- Edge effects in the microplate.- Optimize reaction conditions for consistency.- Calibrate and validate automated liquid handlers.- Use a randomized plate layout and avoid using outer wells for samples.
High rate of false positives in the primary screen. - Reactive impurities or byproducts in the crude mixture interfering with the assay.- Unreacted starting materials having biological activity.- Metal contaminants from synthesis catalysts affecting the assay.[1][2][3]- Perform a "D2B compatibility test" by running the assay with mock reaction mixtures (containing all components except one reactant) to identify interfering species.[4]- Resynthesize and purify a subset of hits to confirm activity.- Screen hits in the presence of a chelating agent like EDTA to identify interference from metal ions.[1]
High rate of false negatives in the primary screen. - Low reaction yield resulting in a sub-optimal concentration of the desired compound.- Degradation of the active compound in the crude mixture.- Interference from impurities that mask the activity of the hit compound.[4]- Analyze a representative subset of the reaction plate by LC-MS to estimate reaction yields.- Assess the stability of the compound class under the reaction and screening conditions.- Re-screen a selection of inactive wells at a higher concentration of the crude mixture.
Assay signal is quenched or significantly altered across the entire plate. - A common reaction byproduct or solvent is interfering with the detection method (e.g., fluorescence quenching).- Run control wells with varying concentrations of expected byproducts and solvents to determine their effect on the assay signal.- If interference is confirmed, consider modifying the reaction workup (e.g., a simple filtration or extraction step) or choosing an alternative detection method.
Difficulty in confirming hits upon resynthesis and purification. - The initial activity was due to a synergistic effect of multiple components in the crude mixture.- The active component was a minor byproduct that was lost during purification.- The purified compound has poor solubility.- Use mass spectrometry to analyze the initial active crude mixture to identify all components.- Test fractions of the crude mixture to try and isolate the active component.- Measure the solubility of the purified compound and adjust assay buffer conditions if necessary.

Frequently Asked Questions (FAQs)

1. What is Direct-to-Biology (this compound) High-Throughput Screening?

Direct-to-Biology (this compound) is a high-throughput screening strategy where small molecule libraries are synthesized in microplates and the resulting crude reaction mixtures are directly used in biological assays without purification.[5][6][7][8] This approach significantly accelerates the drug discovery process by reducing the time and resources spent on compound purification.[9][10]

2. What are the main advantages of the this compound approach?

The primary advantages of this compound are speed and efficiency. By eliminating the purification step, researchers can screen large numbers of novel compounds in a shorter amount of time.[10] This allows for a more rapid exploration of chemical space and faster identification of potential hit compounds.

3. What are the key challenges associated with this compound?

The main challenge is the potential for false positives and false negatives.[4] False positives can arise from reactive impurities, byproducts, or unreacted starting materials that interfere with the assay.[1][2][3][11] False negatives can occur if the reaction yield is low, leading to an insufficient concentration of the active compound.

4. How can I ensure the quality of my this compound screen?

Implementing robust quality control measures is crucial. This includes:

  • Good Plate Design: Use appropriate controls, including positive and negative controls, and vehicle-only wells.

  • Statistical Analysis: Calculate metrics like the Z'-factor to assess assay quality. A Z'-factor above 0.5 is generally considered excellent for HTS.

  • D2B Compatibility Tests: Before starting a large-scale screen, test the compatibility of your reaction conditions with the biological assay to identify potential interference.[4]

  • Hit Confirmation: Always confirm hits by resynthesizing and purifying the compound of interest and re-testing it in a dose-response format.[12]

5. What is a "D2B compatibility test"?

A D2B compatibility test is a pilot experiment designed to assess whether the components of your crude reaction mixture will interfere with your biological assay.[4] This is typically done by running the assay with mock reaction mixtures that contain all the reagents, solvents, and potential byproducts, but lack the final compound. This helps to identify and troubleshoot sources of assay interference before committing to a full screen.

Experimental Protocols

Detailed Methodology for a Kinase Screening Assay using this compound

This protocol outlines a general workflow for a kinase screening assay adapted for the this compound approach.

1. Plate-Based Synthesis of Compound Library:

  • In a 384-well reaction plate, dispense starting materials (e.g., 50 µL of a 100 mM solution in DMSO).
  • Add reagents and catalysts using an automated liquid handler.
  • Seal the plate and allow the reactions to proceed at the optimized temperature and time.
  • After the reaction is complete, the crude mixture is ready for screening.

2. Kinase Assay Protocol:

  • Prepare an assay plate by dispensing a small volume (e.g., 1 µL) of the crude reaction mixture from the synthesis plate into a 384-well assay plate.
  • Add the kinase and substrate solution to each well.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

3. Data Analysis and Hit Identification:

  • Normalize the data using the positive and negative controls on each plate.
  • Calculate the percent inhibition for each compound.
  • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition).

Quantitative Data Summary

Table 1: Example Primary Screen Results and Quality Control

ParameterValueDescription
Number of Compounds Screened10,000Total number of crude reaction mixtures tested.
Hit Rate1.5%Percentage of compounds showing >50% inhibition.
Z'-Factor0.78A measure of assay quality ( > 0.5 is excellent).
Signal-to-Background12.5Ratio of the signal from the positive control to the negative control.

Table 2: Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition)Confirmed IC50 (µM)Notes
Hit-00175.22.1Confirmed active.
Hit-00268.9> 50False positive, likely due to assay interference.
Hit-00382.10.8Potent confirmed hit.
Hit-00455.615.3Confirmed active, lower potency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DCEBIO_Workflow cluster_synthesis Plate-Based Synthesis cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Confirmation Start Starting Materials React Add Reagents Start->React Incubate Incubation React->Incubate Crude Crude Product Plate Incubate->Crude Dispense Dispense Crude Mixture Crude->Dispense Transfer Assay Perform Biological Assay Dispense->Assay Readout Data Acquisition Assay->Readout Analyze Normalize & Analyze Data Readout->Analyze Hits Identify Primary Hits Analyze->Hits Resynthesize Resynthesize & Purify Hits Hits->Resynthesize Confirm Confirm Activity (IC50) Resynthesize->Confirm SAR Structure-Activity Relationship Confirm->SAR Lead Optimization

Caption: A schematic of the Direct-to-Biology (this compound) high-throughput screening workflow.

Myogenic_Differentiation_Pathway cluster_growth Proliferation cluster_differentiation Differentiation cluster_signaling Key Signaling Pathways GF Growth Factors (e.g., FGF) Myoblasts Myoblasts GF->Myoblasts Promotes MyoD MyoD/Myf5 Myoblasts->MyoD Differentiation Signal Myogenin Myogenin MyoD->Myogenin Myotubes Myotubes Myogenin->Myotubes Fusion JAK_STAT JAK-STAT Pathway JAK_STAT->MyoD Regulates PI3K_AKT PI3K/Akt Pathway PI3K_AKT->Myogenin Promotes Notch Notch Signaling Notch->MyoD Inhibits This compound This compound IK_Channel IKCa Channel Activation This compound->IK_Channel IK_Channel->Myoblasts Hyperpolarization

Caption: Key signaling pathways involved in myogenic differentiation, a process that can be modulated by this compound.[13]

Calcium_Potassium_Channel_Signaling cluster_stimulus Cellular Stimulus cluster_channel Channel Activation cluster_response Cellular Response Stimulus Depolarization or Agonist Binding Ca_Influx Ca2+ Influx Stimulus->Ca_Influx Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase KCa_Channel Ca2+-activated K+ Channel (e.g., IKCa/SKCa) Ca_Increase->KCa_Channel Activates K_Efflux K+ Efflux KCa_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Downstream Downstream Effects (e.g., reduced excitability, cell differentiation) Hyperpolarization->Downstream This compound This compound This compound->KCa_Channel Potentiates

Caption: A simplified diagram of the calcium-activated potassium channel signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison of DCEBIO and TRAM-34 for Studying Intermediate Conductance K+ Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of intermediate-conductance calcium-activated potassium (KCa3.1) channels, the choice of pharmacological tools is critical. This guide provides an objective comparison of two commonly used modulators, the activator DCEBIO and the inhibitor TRAM-34, supported by experimental data to inform your research decisions.

Intermediate-conductance calcium-activated potassium (KCa3.1) channels, also known as IKCa1 or KCNN4, are key regulators of cell proliferation, migration, and activation in various cell types, including immune cells, fibroblasts, and smooth muscle cells. Their involvement in numerous pathological conditions has made them an attractive target for therapeutic intervention. Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (this compound) and 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34) are two of the most widely used small molecules to study the function of these channels. While both modulate KCa3.1 activity, they do so in opposing manners, and an understanding of their distinct properties is essential for accurate experimental design and interpretation.

Mechanism of Action: An Activator vs. an Inhibitor

This compound functions as a positive modulator, or activator, of KCa3.1 channels. It belongs to a class of benzimidazolone compounds that increase the apparent Ca2+ sensitivity of the channel, leading to channel opening at lower intracellular calcium concentrations.[1] In contrast, TRAM-34 is a potent and selective blocker of the KCa3.1 channel.[2] It acts as a pore blocker, physically occluding the ion conduction pathway and thereby preventing the efflux of potassium ions.[3]

Quantitative Comparison of Performance

The efficacy and selectivity of these compounds are paramount for their utility in research. The following tables summarize the key quantitative data for this compound and TRAM-34.

Table 1: Potency of this compound and TRAM-34 on KCa3.1 Channels

CompoundActionPotency (KCa3.1)Reference
This compoundActivatorEC50: ~1 µM[1]
TRAM-34InhibitorKd: ~20 nM, IC50: ~18-20 nM[2][4][5]

Table 2: Selectivity Profile of this compound and TRAM-34

CompoundPrimary TargetSelectivity NotesOff-Target EffectsReference
This compoundKCa3.1 and SKCa (KCa2.x) channelsDisplays only 3 to 5-fold selectivity for KCa3.1 over KCa2 channels.Can activate Cl- conductance via CFTR.[1]
TRAM-34KCa3.1Exhibits 200- to 1,500-fold selectivity over other ion channels including KV, BKCa, SKCa, Na+, CRAC, and Cl- channels.[6][7]Can inhibit several cytochrome P450 (CYP) isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) at micromolar concentrations.[6][7]

Experimental Protocols

Accurate and reproducible data are the foundation of scientific discovery. Below are detailed methodologies for key experiments used to characterize the effects of this compound and TRAM-34 on KCa3.1 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel activity.

Objective: To measure KCa3.1 currents in response to this compound or TRAM-34.

Cell Preparation:

  • Culture cells expressing KCa3.1 channels (e.g., HEK293 cells stably expressing KCa3.1, or primary cells known to endogenously express the channel) on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

Solutions:

  • Pipette (Intracellular) Solution (in mM): 110 K-aspartate, 30 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 2 Na2ATP. Adjust pH to 7.2 with KOH. The free Ca2+ concentration is buffered to a specific level (e.g., 300 nM) to elicit KCa3.1 currents.[8]

  • Bath (Extracellular) Solution (in mM): 137 NaCl, 5.9 KCl, 2.2 CaCl2, 1.2 MgCl2, 14 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.[8]

Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.[8]

  • Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.

  • Perfuse the cells with the extracellular solution containing the desired concentration of this compound or TRAM-34 and record the changes in current amplitude.

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration, which can be influenced by KCa3.1 channel activity.

Objective: To assess the effect of this compound or TRAM-34 on intracellular calcium dynamics.

Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with a physiological salt solution to remove excess dye.

Imaging Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped with a camera.

  • Acquire baseline fluorescence images.

  • Stimulate the cells to induce a calcium response (e.g., with an agonist that elevates intracellular calcium).

  • Apply this compound or TRAM-34 and continue to acquire images to monitor changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

Cell Proliferation Assay

This assay is used to determine the effect of modulating KCa3.1 channel activity on cell growth.

Objective: To measure the impact of this compound or TRAM-34 on cell proliferation.

Procedure:

  • Seed cells in a 96-well plate at a low density.

  • After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound or TRAM-34.

  • Incubate the cells for a defined period (e.g., 24-72 hours).

  • Quantify cell proliferation using a standard method, such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

Visualizing the Pathways and Workflows

To further clarify the roles of this compound and TRAM-34, the following diagrams illustrate their mechanisms and a typical experimental workflow.

Mechanism of Action at the KCa3.1 Channel cluster_channel KCa3.1 Channel KCa3_1 KCa3.1 Pore Pore KCa3_1->Pore K+ efflux This compound This compound (Activator) This compound->KCa3_1 Increases Ca2+ sensitivity TRAM34 TRAM-34 (Inhibitor) TRAM34->Pore Blocks K+ efflux

This compound activates and TRAM-34 inhibits the KCa3.1 channel.

Experimental Workflow: Investigating KCa3.1 Modulators start Start: Hypothesis on KCa3.1 role cell_culture Cell Culture (Expressing KCa3.1) start->cell_culture electrophysiology Whole-Cell Patch-Clamp (Measure I_KCa3.1) cell_culture->electrophysiology Apply this compound/TRAM-34 calcium_imaging Calcium Imaging (Measure [Ca2+]i) cell_culture->calcium_imaging Apply this compound/TRAM-34 proliferation_assay Proliferation Assay (Measure cell growth) cell_culture->proliferation_assay Apply this compound/TRAM-34 data_analysis Data Analysis electrophysiology->data_analysis calcium_imaging->data_analysis proliferation_assay->data_analysis conclusion Conclusion on KCa3.1 function data_analysis->conclusion

A typical workflow for studying KCa3.1 channel modulators.

Conclusion and Recommendations

Both this compound and TRAM-34 are invaluable tools for dissecting the physiological and pathophysiological roles of KCa3.1 channels.

  • TRAM-34 is the preferred choice for studies requiring high selectivity for KCa3.1 inhibition. Its potency and well-characterized selectivity profile make it ideal for definitively implicating KCa3.1 in a cellular process. However, researchers should be mindful of its potential off-target effects on CYP enzymes, especially when using concentrations in the micromolar range or in in vivo studies where drug metabolism is a factor.

  • This compound is a useful tool for activating KCa3.1 channels and studying the downstream consequences of channel opening. Its primary limitation is its lack of high selectivity, as it also activates SKCa channels. Therefore, when using this compound to probe KCa3.1 function, it is crucial to use it in conjunction with a selective SKCa channel blocker, such as apamin, or to confirm findings with a more selective KCa3.1 activator if available. The use of TRAM-34 to reverse the effects of this compound can also provide strong evidence for the involvement of KCa3.1.[9]

References

A Comparative Analysis of DCEBIO and Apamin on SK Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Small-Molecule Activator and a Peptide Blocker of Small-Conductance Calcium-Activated Potassium (SK) Channels.

This guide provides a detailed comparative analysis of 1,3-dihydro-1-[2-(trifluoromethyl)phenyl]-2H-benzimidazol-2-one (DCEBIO), a positive modulator, and apamin (B550111), a peptide toxin from bee venom that acts as a blocker, on the three subtypes of small-conductance calcium-activated potassium (SK) channels: SK1, SK2, and SK3. Understanding the distinct mechanisms and subtype selectivities of these compounds is crucial for their application as pharmacological tools in research and for the development of novel therapeutics targeting SK channels.

Executive Summary

This compound and apamin represent two distinct classes of modulators for SK channels, which play critical roles in regulating neuronal excitability and cellular signaling. This compound is a positive allosteric modulator that enhances the apparent calcium sensitivity of both SK and intermediate-conductance (IK) channels, leading to their activation at lower intracellular calcium concentrations. In contrast, apamin is a potent peptide blocker that occludes the channel pore, thereby inhibiting potassium ion conduction. A key differentiator between these two modulators is their effect on channel function—activation versus inhibition—and their subtype selectivity profile. While apamin exhibits marked subtype selectivity, potently blocking SK2 channels in the picomolar range, this compound's subtype-specific effects on SK channels are less well-defined in publicly available literature, often being characterized as a general activator of SK and IK channels.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and apamin on the different SK channel subtypes. It is important to note that specific EC50 values for this compound on individual SK subtypes are not as extensively reported as the IC50 values for apamin.

CompoundSK1 (KCa2.1)SK2 (KCa2.2)SK3 (KCa2.3)Channel Family
This compound ActivatorActivatorActivatorSK/IK
Apamin BlockerBlockerBlockerSK

Table 1: General Effects of this compound and Apamin on SK Channel Subtypes. This table provides a high-level overview of the primary action of each compound on the SK channel family.

CompoundSK1 (KCa2.1)SK2 (KCa2.2)SK3 (KCa2.3)
This compound (EC50) Not widely reportedNot widely reportedNot widely reported
Apamin (IC50) 1 - 12 nM[1]30 - 140 pM[1]0.6 - 4.0 nM[1]

Table 2: Comparative Potency of this compound and Apamin on SK Channel Subtypes. This table highlights the differing potencies of the compounds. Note the significantly higher potency of apamin for the SK2 subtype.

Mechanism of Action

This compound: Positive Allosteric Modulator

This compound belongs to the benzimidazolone class of compounds and acts as a positive allosteric modulator of SK/IK channels. Its mechanism involves binding to a site at the interface between the channel and the associated calmodulin (CaM) protein. This binding enhances the calcium sensitivity of the channel, meaning that the channel is more likely to open at a given intracellular calcium concentration. This leads to an increase in potassium efflux and hyperpolarization of the cell membrane.

Apamin: Pore Blocker

Apamin is an 18-amino acid peptide toxin that acts as a potent and selective blocker of SK channels. It physically occludes the outer pore of the channel, preventing the passage of potassium ions.[2][3] The binding of apamin is complex and involves interactions with residues in both the pore region and the extracellular S3-S4 linker of the channel protein.[3][4][5] This allosteric blocking mechanism contributes to its high affinity and subtype selectivity.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified signaling pathway involving SK channels and a typical experimental workflow for characterizing SK channel modulators.

SK_Channel_Signaling cluster_0 Cell Membrane Ca_influx Ca²⁺ Influx (e.g., via VGCCs, NMDARs) Ca_ion [Ca²⁺]i ↑ Ca_influx->Ca_ion Ca_release Ca²⁺ Release (from ER) Ca_release->Ca_ion SK_channel SK Channel Ca_ion->SK_channel Activates K_efflux K⁺ Efflux SK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability This compound This compound This compound->SK_channel Potentiates (Positive Modulator) Apamin Apamin Apamin->SK_channel Blocks (Pore Blocker)

Caption: Simplified signaling pathway of SK channel activation and modulation.

Experimental_Workflow cluster_electrophysiology Electrophysiology (Patch-Clamp) cluster_binding_assay Binding Assay (for Apamin) Cell_Culture Cell Culture (e.g., HEK293 expressing SK1, SK2, or SK3) Patch_Clamp Whole-Cell or Inside-Out Patch-Clamp Cell_Culture->Patch_Clamp Baseline_Recording Record Baseline SK Channel Current Patch_Clamp->Baseline_Recording Compound_Application Apply this compound or Apamin Baseline_Recording->Compound_Application Effect_Recording Record Change in SK Channel Current Compound_Application->Effect_Recording Dose_Response Generate Dose-Response Curve (Calculate EC50/IC50) Effect_Recording->Dose_Response Membrane_Prep Prepare Cell Membranes Expressing SK Channels Radioligand_Incubation Incubate with Radiolabeled Apamin (e.g., ¹²⁵I-Apamin) Membrane_Prep->Radioligand_Incubation Competition Competition with Unlabeled Apamin Radioligand_Incubation->Competition Separation Separate Bound and Free Radioligand Competition->Separation Quantification Quantify Radioactivity Separation->Quantification Affinity_Determination Determine Binding Affinity (Kd, Ki) Quantification->Affinity_Determination

References

Validating the Role of DCEBIO in the Akt/mTOR Pathway in Muscle Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5,6-Dichlorobenzimidazole 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) against a known activator (Insulin-like Growth Factor-1, IGF-1) and an inhibitor (Rapamycin) of the Akt/mTOR signaling pathway in muscle cells. The content is based on experimental data from studies on the C2C12 myoblast cell line, a widely used in vitro model for studying myogenesis and muscle hypertrophy.

Performance Comparison: this compound vs. Alternatives

This compound, a Ca2+-activated K+ channel opener, has been identified as a potential modulator of muscle cell size through the Akt/mTOR pathway.[1][2] Its effects are compared here with the well-established anabolic agent IGF-1 and the mTOR inhibitor Rapamycin.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound, IGF-1, and Rapamycin on key parameters related to muscle cell hypertrophy and Akt/mTOR pathway activation.

Table 1: Effect on Myotube Diameter in C2C12 Cells

CompoundConcentrationMyotube Diameter (Mean ± SD)Fold Change vs. ControlReference
Control-11.3 ± 5.8 µm-Original Research
This compound 10 µM 21.7 ± 10.5 µm ~1.92 Original Research
Akt Inhibitor-X + this compound1 µM + 10 µMSignificantly attenuated-Original Research
Rapamycin + this compound0.1 nM + 10 µMSignificantly attenuated-Original Research

Table 2: Modulation of Akt/mTOR Pathway Protein Phosphorylation in C2C12 Cells

CompoundTarget ProteinConcentrationFold Change in Phosphorylation vs. ControlReference
IGF-1 Akt (S473) Not Specified ~6.7 [3]
IGF-1 TSC2 bound to 14-3-3 Not Specified ~2.4 [4]
Rapamycin mTORC1/mTORC2 100 nM Inhibition of mTORC2, disruption of mTORC1 [5]
This compound Akt/mTOR 10 µM Activation (qualitative) [1][2]

Note: Direct quantitative comparison of phosphorylation levels for this compound is not available in the reviewed literature. The effect is described as a significant activation necessary for the observed hypertrophy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

C2C12 Myoblast Culture and Differentiation
  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][7]

  • Subculturing: When cells reach 70-80% confluency, they are passaged. Avoid overconfluence to maintain differentiation potential.[6][7]

  • Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin once the cells reach approximately 80% confluency. The differentiation medium is typically changed every 24 hours.[6][8]

Western Blot Analysis of Akt/mTOR Pathway Phosphorylation
  • Cell Lysis: After treatment with the respective compounds (this compound, IGF-1, Rapamycin), C2C12 myotubes are washed twice with ice-cold Phosphate-Buffered Saline (PBS). Cells are then lysed on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473), mTOR (e.g., p-mTOR Ser2448), and downstream targets like p70S6K.[11]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of pathway activation or inhibition.[11]

Visualizing the Molecular Interactions and Experimental Process

Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound IKCa_Channel IKCa Channel This compound->IKCa_Channel Opens mitoROS mitoROS IKCa_Channel->mitoROS Increases mitoROS->Akt Activates Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: The Akt/mTOR signaling pathway in muscle cells.

Experimental Workflow for Validating this compound's Role

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A Culture C2C12 Myoblasts B Induce Differentiation (2% Horse Serum) A->B C Treat Myotubes with: - Control - this compound - IGF-1 - Rapamycin B->C D Measure Myotube Diameter C->D E Western Blot for: - p-Akt / Total Akt - p-mTOR / Total mTOR - p-p70S6K / Total p70S6K C->E F Compare Quantitative Data D->F E->F G Validate this compound's Role F->G

Caption: Experimental workflow for validating this compound's role in the Akt/mTOR pathway.

References

Unlocking Cellular Functions: A Comparative Guide to DCEBIO's Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modulators on cellular function is paramount. This guide provides a comprehensive cross-validation of the effects of 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a potent activator of intermediate and small conductance calcium-activated potassium (KCa) channels, across a spectrum of cell lines. We present a comparative analysis of this compound's performance against other KCa channel activators, supported by experimental data, to facilitate informed decisions in research and development.

This compound has emerged as a valuable tool for investigating cellular processes regulated by KCa channels, including myogenesis, neuronal excitability, cell migration, and ion transport. Its primary mechanism of action involves the activation of KCa3.1 (IKCa) and, to a lesser extent, KCa2 (SKCa) channels, leading to membrane hyperpolarization and subsequent modulation of intracellular calcium signaling. This guide will delve into the specific effects of this compound in four distinct cell types: myoblasts, neurons, glioblastoma cells, and epithelial cells, while drawing comparisons with other widely used KCa channel activators, namely NS309 and SKA-31.

Performance Comparison in Myoblasts: Promoting Muscle Development

In the realm of muscle physiology, this compound has demonstrated significant potential in promoting myogenesis and muscle hypertrophy. Studies on the C2C12 myoblast cell line have been pivotal in elucidating its mechanism.

This compound treatment of C2C12 myoblasts enhances their differentiation and fusion into myotubes, a critical step in muscle fiber formation.[1][2] This effect is dose-dependent and is primarily mediated through the activation of IKCa channels.[1][2] The downstream signaling cascade involves mitochondrial reactive oxygen species (mitoROS) and the Akt/mTOR pathway, a central regulator of muscle growth.[3] Furthermore, this compound has been shown to increase myotube diameter and counteract endotoxin-induced muscle atrophy in vitro, highlighting its therapeutic potential for muscle wasting diseases.[3]

CompoundCell LineKey EffectConcentration/EC50Downstream Pathway
This compound C2C12Promotes myotube formation10 µM (significant effect)IKCa channel/mitoROS/Akt/mTOR
This compound C2C12Increases myotube diameterConcentration-dependentIKCa channel/mitoROS/Akt/mTOR
This compound C2C12Induces membrane hyperpolarizationConcentration-dependentIKCa channel activation
NS309 Rat cremaster arteriolesEvokes relaxation of myogenic toneIC50 ~240 nM (with Acetylcholine)KCa channel activation

Note: Direct comparative data for NS309 and SKA-31 on C2C12 myogenesis is limited in the reviewed literature. The data for NS309 is from a different but related context of muscle tissue function.

Experimental Workflow for Myotube Formation Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis C2C12 C2C12 Myoblasts Proliferation Proliferation in Growth Medium (DMEM + 10% FBS) C2C12->Proliferation Differentiation Induce Differentiation (DMEM + 2% Horse Serum) Proliferation->Differentiation Treatment Treat with this compound or Alternatives Differentiation->Treatment Staining May-Grünwald Giemsa Staining Treatment->Staining Imaging Microscopy Staining->Imaging Quantification Calculate Fusion Index (nuclei in myotubes / total nuclei) Imaging->Quantification

Myotube formation assay workflow.

Modulation of Neuronal Excitability

In the nervous system, KCa channels play a crucial role in regulating neuronal firing patterns and excitability. This compound has been shown to modulate these processes in pyramidal neurons.

CompoundCell TypeKey EffectConcentrationMechanism
This compound Infralimbic pyramidal neuronsReduces intrinsic excitability30 µMSK channel activation
NS309 CA1 neuronsEnhances afterhyperpolarizing current-SK channel activation
SKA-31 CA1 pyramidal cellsIncreases slow after-hyperpolarization (sAHP)-IK channel activation

Signaling Pathway of this compound in Neurons

G This compound This compound SK_IK_Channel SK/IK Channels This compound->SK_IK_Channel Activates K_Efflux K+ Efflux SK_IK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability G cluster_0 Setup cluster_1 Treatment cluster_2 Incubation & Analysis Prepare_Cells Prepare Glioblastoma Cell Suspension Seed_Cells Seed Cells in Upper Chamber Prepare_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Add_Compound Add this compound or Alternatives to Upper Chamber Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Count_Cells Count Migrated Cells Fix_Stain->Count_Cells G This compound This compound KCa31_Activation KCa3.1 Activation This compound->KCa31_Activation K_Efflux Basolateral K+ Efflux KCa31_Activation->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Cl_Secretion Increased Driving Force for Apical Cl- Secretion Membrane_Hyperpolarization->Cl_Secretion

References

A Comparative Guide to the Myogenic Effects of DCEBIO and Other Known Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myogenic effects of 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) with other well-known compounds that influence muscle development: Insulin-like Growth Factor 1 (IGF-1), Metformin (B114582), and Formoterol. The information presented is based on experimental data from in vitro studies, primarily utilizing the C2C12 myoblast cell line, a cornerstone model for studying myogenesis.

Executive Summary

This compound, a small molecule opener of intermediate-conductance calcium-activated potassium (IKCa) channels, has emerged as a potent promoter of myogenic differentiation and hypertrophy. This guide contrasts its effects with the well-established anabolic agent IGF-1, the widely used metabolic modulator Metformin, and the β2-adrenergic agonist Formoterol. While all these compounds influence myogenesis, they operate through distinct mechanisms and exhibit different efficacy profiles.

Data Presentation: A Comparative Analysis of Myogenic Effects

The following table summarizes the quantitative effects of this compound, IGF-1, Formoterol, and Metformin on key myogenic parameters in C2C12 cells. It is important to note that experimental conditions such as compound concentration, treatment duration, and specific cell culture protocols can influence the observed outcomes.

CompoundConcentrationTreatment DurationFusion Index (%)Myotube Diameter (µm)Myogenin mRNA Expression (Fold Change)
Control -4-5 days~21.1 - 25%[1]~11.3 - 14.7 µm[2][3]1.0
This compound 10 µM4 days~34.3 - 35.3% [1]~21.7 µm [2]~1.7 [1]
IGF-1 10 ng/mL5 days~2-fold increase [4]~1.5-fold increase [3]Increased [5][6]
Formoterol 30 nM3 hours (acute)Increased Myf5 expression (surrogate for early myogenesis) [ ]Not consistently reported to increase diameterIncreased MyoD expression[6]
Metformin (low dose) 100-500 µM3 daysTrend towards increase[7]Increased with Leucine[8]Decreased at higher doses[7][9]
Metformin (high dose) 2-10 mM3 daysReduced [7][10]Smaller myotubes [9]Reduced [7]

Note: The data presented is a synthesis from multiple sources and should be interpreted in the context of the specific experimental designs of the cited studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for inducing and assessing myogenesis in C2C12 cells, based on the methodologies reported in the referenced studies.

C2C12 Cell Culture and Differentiation
  • Cell Seeding and Growth: C2C12 myoblasts are cultured in a growth medium (GM) typically composed of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Differentiation: To initiate myogenic differentiation, the growth medium is replaced with a differentiation medium (DM) when the cells reach approximately 80-90% confluency. The differentiation medium consists of DMEM with a lower serum concentration, typically 2% Horse Serum (HS), along with antibiotics.

  • Compound Treatment: The compounds of interest (this compound, IGF-1, Formoterol, or Metformin) are added to the differentiation medium at the desired concentrations. The medium is typically replaced every 24-48 hours with fresh medium containing the compound.

  • Duration: The differentiation process and compound treatment are usually carried out for a period of 3 to 7 days, during which myoblasts exit the cell cycle, align, and fuse to form multinucleated myotubes.

Assessment of Myogenic Differentiation
  • Fusion Index Calculation: To quantify the extent of myotube formation, the fusion index is calculated. Cells are fixed and stained with a nuclear stain (e.g., DAPI) and an antibody against a muscle-specific protein like Myosin Heavy Chain (MHC). The fusion index is the percentage of nuclei within MHC-positive myotubes (containing two or more nuclei) relative to the total number of nuclei in the field of view[11].

  • Myotube Diameter Measurement: The hypertrophic effect of the compounds is assessed by measuring the diameter of the myotubes. Images of stained myotubes are captured, and the width of the myotubes is measured at multiple points using image analysis software.

  • Gene Expression Analysis (qRT-PCR): To determine the expression levels of myogenic regulatory factors (MRFs) such as Myogenin, total RNA is extracted from the cells at specific time points. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed using primers specific for the genes of interest. Gene expression levels are typically normalized to a housekeeping gene.

Signaling Pathways and Mechanisms of Action

The myogenic effects of this compound, IGF-1, Formoterol, and Metformin are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

This compound Signaling Pathway

DCEBIO_Pathway This compound This compound IKCa IKCa Channel This compound->IKCa opens mTOR Akt/mTOR Pathway This compound->mTOR Hyperpolarization Membrane Hyperpolarization IKCa->Hyperpolarization Ca_Influx Ca2+ Influx Hyperpolarization->Ca_Influx Myogenin Myogenin Expression Ca_Influx->Myogenin Differentiation Myogenic Differentiation Myogenin->Differentiation S6K S6K Activation Hypertrophy Myotube Hypertrophy S6K->Hypertrophy mTOR->S6K

Caption: this compound promotes myogenesis via IKCa channel activation.

IGF-1 Signaling Pathway

IGF1_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R binds PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Myogenin Myogenin Expression Akt->Myogenin Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Hypertrophy Myotube Hypertrophy Protein_Synthesis->Hypertrophy Differentiation Myogenic Differentiation Myogenin->Differentiation

Caption: IGF-1 stimulates myogenesis through the PI3K/Akt/mTOR pathway.

Formoterol Signaling Pathway

Formoterol_Pathway Formoterol Formoterol Beta2AR β2-Adrenergic Receptor Formoterol->Beta2AR activates cAMP cAMP Beta2AR->cAMP PKA PKA cAMP->PKA MyoD MyoD/Myf5 Expression PKA->MyoD Early_Myogenesis Early Myogenic Commitment MyoD->Early_Myogenesis Metformin_Pathway cluster_low Low Dose cluster_high High Dose Metformin Metformin AMPK AMPK mTOR mTOR Differentiation Myogenic Differentiation Metformin_low Metformin AMPK_low AMPK Metformin_low->AMPK_low Differentiation_low Myogenic Differentiation AMPK_low->Differentiation_low promotes (?) Metformin_high Metformin AMPK_high AMPK Metformin_high->AMPK_high mTOR_high mTOR AMPK_high->mTOR_high inhibits Differentiation_high Myogenic Differentiation mTOR_high->Differentiation_high inhibits

References

Unveiling the Differential Impact of DCEBIO on Neuronal Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO), a positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels, on various neuronal populations. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document serves as a critical resource for understanding the nuanced impact of this compound and its potential therapeutic applications.

Introduction to this compound and its Mechanism of Action

This compound is a potent derivative of 1-ethyl-2-benzimidazolinone (1-EBIO) that enhances the activity of SK/IK channels.[1] These channels are crucial regulators of neuronal excitability, primarily by contributing to the afterhyperpolarization (AHP) that follows action potentials, which in turn modulates neuronal firing rates and patterns.[1][2] The differential expression of SK/IK channel subtypes (SK1, SK2, SK3, and IK) across various neuronal populations is a key determinant of the varied physiological responses to this compound.[1][3][4]

The primary mechanism of action for this compound involves increasing the apparent calcium (Ca2+) sensitivity of SK/IK channels. This means that at a given intracellular Ca2+ concentration, the channels are more likely to be open in the presence of this compound, leading to an increased potassium efflux and hyperpolarization of the cell membrane. This modulatory effect can significantly influence synaptic transmission and plasticity.

Comparative Analysis of this compound's Impact on Neuronal Firing

The effect of this compound and other SK/IK channel activators on neuronal firing is highly dependent on the specific neuronal population, owing to the distinct expression patterns of SK/IK channel subtypes.

Table 1: Comparative Effects of SK/IK Channel Positive Modulators on the Firing Rate of Different Neuronal Populations

Neuronal PopulationCompoundConcentrationEffect on Firing RateReference Study
Dopaminergic Neurons (Substantia Nigra) NS309Dose-dependentDecrease[5]
Dopaminergic Neurons (Substantia Nigra) 1-EBIO200 µMDecrease[3]
Cortical Neurons (Primary Culture) NS30910 µMDecrease in synchronized calcium transient frequency[6]
Cortical Neurons (Primary Culture) CyPPA10 µMDecrease in epileptiform current amplitude[6]
Cerebellar Purkinje Cells NS309100 µMTime-dependent reduction[7]
Locus Coeruleus Neurons NS30920 µMPrevents rotenone-induced increase[8]

Note: NS309 is a more potent SK/IK channel activator than this compound. CyPPA is a selective SK2/3 activator. Data is collated from different studies and direct quantitative comparison should be made with caution.

Dopaminergic neurons of the substantia nigra, which express high levels of SK3 channels, show a significant decrease in firing rate in response to SK channel activation.[3][5] This is consistent with the role of SK channels in regulating the pacemaker activity of these neurons. In contrast, hippocampal pyramidal neurons, which have high expression of SK1 and SK2 channels, exhibit modulation of synaptic plasticity and afterhyperpolarization in response to SK channel activity.[1]

Comparison with an Alternative SK/IK Channel Modulator: NS309

NS309 is another widely used positive modulator of SK/IK channels, reported to be significantly more potent than this compound.

Table 2: Potency and Off-Target Effects of this compound and NS309

CompoundReported Potency on SK/IK ChannelsIC50 for L-type Ca2+ Channel Block
This compound Less potent than NS30971.6 ± 11.1 µM
NS309 At least 30 times more potent than this compound10.6 ± 1.1 µM

While both compounds effectively activate SK/IK channels, they also exhibit off-target effects, notably the blockade of L-type voltage-gated Ca2+ channels at higher concentrations. NS309 is more potent in both its on-target and this specific off-target activity. This is a critical consideration in experimental design and interpretation of results.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring SK Channel Activity

This protocol is designed to record SK channel-mediated currents from cultured neurons.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 10 EGTA, 8.751 CaCl2, 1.08 MgCl2, 10 HEPES. Free [Ca2+] adjusted to 1 µM. pH adjusted to 7.2 with KOH.

Procedure:

  • Prepare neuronal cultures on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a ramp voltage protocol from -100 mV to +50 mV over 1 second to elicit currents.

  • To isolate SK currents, record baseline currents, then apply an SK channel blocker (e.g., apamin, 100 nM) and record again. The apamin-sensitive current represents the SK channel-mediated current.

  • To test the effect of this compound, perfuse the cell with varying concentrations of this compound and record the change in the apamin-sensitive current.

Immunocytochemistry for Visualizing SK Channel Expression

This protocol allows for the visualization of SK channel protein expression and localization in different neuronal populations.

Procedure:

  • Fix cultured neurons with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with a primary antibody specific to an SK channel subtype (e.g., rabbit anti-SK3) diluted in the blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

Visualizing Pathways and Workflows

SK_Channel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VGCC Voltage-Gated Ca2+ Channel Ca2+ Ca2+ VGCC->Ca2+ Ca2+ influx NMDAR NMDA Receptor NMDAR->Ca2+ Ca2+ influx SK_IK_Channel SK/IK Channel Hyperpolarization Membrane Hyperpolarization SK_IK_Channel->Hyperpolarization K+ efflux Ca2+->SK_IK_Channel Binds & Activates This compound This compound This compound->SK_IK_Channel Positive Modulation AHP Afterhyperpolarization (AHP) Hyperpolarization->AHP FiringRate Decreased Neuronal Firing Rate AHP->FiringRate

Caption: Signaling pathway of SK/IK channel activation and modulation by this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis NeuronCulture Neuronal Culture on Coverslip Seal Form Gigaohm Seal NeuronCulture->Seal Solutions Prepare External & Internal Solutions Pipette Pull Patch Pipette Solutions->Pipette Pipette->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell RecordBaseline Record Baseline Currents WholeCell->RecordBaseline Applythis compound Apply this compound RecordBaseline->Applythis compound Subtract Subtract Currents to Isolate SK Component RecordBaseline->Subtract RecordEffect Record this compound Effect Applythis compound->RecordEffect ApplyBlocker Apply SK Blocker (e.g., Apamin) RecordEffect->ApplyBlocker Analyze Analyze Changes in Current Amplitude & Kinetics RecordEffect->Analyze RecordBlocked Record Blocked Current ApplyBlocker->RecordBlocked RecordBlocked->Subtract Subtract->Analyze

Caption: Experimental workflow for whole-cell patch-clamp recording of SK channel currents.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols for a product named "DCEBIO" are not publicly available, researchers, scientists, and drug development professionals can adhere to established best practices for the disposal of biological and chemical waste. This guide provides a procedural framework for the safe handling and disposal of laboratory reagents, in the absence of explicit manufacturer instructions.

At the core of safe disposal is a comprehensive understanding of the reagent's properties, which are detailed in its Safety Data Sheet (SDS). The SDS will provide critical information regarding the substance's hazards, handling, storage, and disposal. In the absence of an SDS for "this compound," the following general procedures should be applied, treating the substance as potentially hazardous.

Waste Segregation and Containerization

Proper segregation of waste streams is the first step in safe disposal. Different categories of laboratory waste must be collected in designated, properly labeled containers to prevent accidental mixing of incompatible substances and to ensure they are routed to the correct disposal pathway.

Waste CategoryContainer TypeDisposal Pathway
Non-Contaminated Waste Regular trash receptacleMunicipal landfill
Biological Waste Red or orange biohazard bagsAutoclave treatment followed by disposal as regulated medical waste or as per institutional guidelines.[1]
Sharps Waste Puncture-resistant sharps containersCollection by a licensed medical waste vendor for treatment (e.g., autoclaving, incineration).[1][2]
Chemical Waste Labeled, sealed, and chemically compatible containersCollection by the institution's Environmental Health and Safety (EHS) office for hazardous waste disposal.[1]
Liquid Waste Labeled, sealed, and chemically compatible containersDecontamination (if biologically active) followed by neutralization and drain disposal or EHS collection.[2][3]

Experimental Protocol: General Decontamination of Liquid Biological Waste

This protocol outlines a general procedure for the chemical decontamination of liquid biological waste, such as spent cell culture media.

Materials:

  • Liquid biological waste in a suitable collection container.

  • Household bleach (sodium hypochlorite (B82951) solution, typically 5.25-6%).

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.

  • pH indicator strips.

  • Sodium thiosulfate (B1220275) or sodium bisulfite for neutralization (optional, based on local regulations).

Procedure:

  • Preparation: Don appropriate PPE. Perform all work within a biological safety cabinet if the waste contains biohazardous materials.

  • Addition of Bleach: To the collected liquid waste, add a sufficient volume of household bleach to achieve a final concentration of 10% bleach (a 1:10 dilution of bleach in the waste).[3]

  • Contact Time: Gently mix the solution and allow it to sit for a minimum of 30 minutes to ensure complete inactivation of biological agents. For certain resistant organisms, a longer contact time may be necessary.

  • Neutralization (if required): Check local and institutional regulations. If neutralization is required before drain disposal, add sodium thiosulfate or sodium bisulfite to neutralize the chlorine.

  • pH Verification: Before disposal, check the pH of the treated liquid to ensure it is within the acceptable range for drain disposal (typically between 6.0 and 9.0), as determined by your institution's EHS.

  • Disposal: Pour the decontaminated and neutralized liquid down the sanitary sewer drain, followed by a copious amount of running water to flush the pipes.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory reagent.

cluster_0 Start: Reagent for Disposal cluster_1 Hazard Assessment cluster_2 Waste Categorization cluster_3 Disposal Pathways cluster_4 Final Disposition start Identify Reagent Properties (Consult SDS) is_hazardous Is the reagent hazardous? start->is_hazardous waste_type Determine Waste Type is_hazardous->waste_type Yes trash Regular Trash is_hazardous->trash No solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps chemical Chemical Waste waste_type->chemical Chemical autoclave Autoclave & Dispose solid->autoclave decontaminate Decontaminate & Drain Dispose liquid->decontaminate ehs Contact EHS for Pickup sharps->ehs chemical->ehs

Caption: Logical workflow for laboratory reagent disposal.

It is imperative to always consult your institution's specific guidelines and the material's SDS for detailed and accurate disposal instructions. When in doubt, contact your Environmental Health and Safety department.[1]

References

Personal protective equipment for handling DCEBIO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of DCEBIO (5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one), a potent activator of chloride and potassium channels.

This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and establishing a secure research environment.

Chemical and Physical Properties

This compound is a benzimidazolone derivative with the following properties:

PropertyValue
Chemical Name 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
CAS Number 60563-36-2[1][2][3]
Molecular Formula C₉H₈Cl₂N₂O[1][2]
Molecular Weight 231.08 g/mol [2]
Appearance Solid
Solubility Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM)

Hazard Identification and Safety Precautions

There are conflicting reports regarding the hazardous nature of this compound. While some suppliers state it does not meet the criteria for hazard classification under EC Directives, others issue a "Warning" with the following potential hazards[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given this information, a cautious approach is recommended. The toxicological properties of this compound have not been fully investigated[2][4].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved N95 dust mask may be used for handling the solid form to prevent inhalation of dust particles.To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Ensure a clean and organized workspace.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions[2].

  • Have an emergency eyewash station and safety shower readily accessible.

Donning PPE
  • Put on a laboratory coat.

  • Wear safety glasses or goggles.

  • Put on chemical-resistant gloves.

Weighing and Solution Preparation
  • When weighing the solid, do so in a location that minimizes the potential for dust dispersion.

  • To prepare a stock solution, carefully add the solvent (e.g., DMSO, ethanol) to the vial containing the pre-weighed this compound.

  • Ensure the container is tightly sealed after preparation.

Experimental Use
  • Handle all solutions containing this compound with care to avoid splashes and aerosol generation.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

Decontamination and Doffing PPE
  • After handling is complete, decontaminate the work area with an appropriate cleaning agent.

  • Remove gloves first, avoiding contact with the outside of the glove.

  • Remove your lab coat.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure ScenarioFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[2].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a designated hazardous waste container.
Solutions containing this compound Collect in a sealed, properly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated solid hazardous waste container.

Note: Do not dispose of this compound or its solutions down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare work area (fume hood) don_ppe Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe weigh Weigh solid this compound don_ppe->weigh prepare_solution Prepare stock solution weigh->prepare_solution experiment Perform experiment prepare_solution->experiment decontaminate Decontaminate work area experiment->decontaminate dispose_waste Dispose of hazardous waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands doff_ppe->wash_hands spill Spill spill->decontaminate exposure Exposure first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DCEBIO
Reactant of Route 2
DCEBIO

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.